4-(Dimethylamino)-1,1-diphenylbutan-1-ol
Description
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4-(dimethylamino)-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-19(2)15-9-14-18(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,20H,9,14-15H2,1-2H3 |
InChI Key |
WSCHDJUSBOEJSL-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CN(C)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
"4-(Dimethylamino)-1,1-diphenylbutan-1-ol" basic properties
Disclaimer: The following technical guide is a predictive overview of the basic properties, synthesis, and potential characteristics of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. As of the date of this document, there is a notable absence of published literature and experimental data for this specific compound. Therefore, the information presented herein is based on established principles of organic chemistry, a proposed synthetic route, and data from structurally analogous compounds. This guide is intended for research and development professionals and should be used as a preliminary reference. All proposed experimental procedures require validation in a laboratory setting.
Introduction
This compound is a tertiary amino alcohol. Its structure, featuring a polar alcohol group, a basic dimethylamino group, and two phenyl rings, suggests potential applications in medicinal chemistry and materials science. Compounds with similar diphenylalkylamine scaffolds have been investigated for various pharmacological activities. This guide provides a comprehensive overview of the predicted basic properties, a detailed proposed synthesis protocol, and expected analytical characteristics of this compound.
Predicted Physicochemical Properties
The fundamental properties of this compound have been estimated based on its chemical structure. These values are theoretical and await experimental verification.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₈H₂₃NO | Derived from the chemical structure. |
| Molecular Weight | 269.38 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on similar tertiary alcohols. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO, and DMF. Sparingly soluble in water. | The diphenyl group confers hydrophobicity, while the amino and hydroxyl groups add some polarity. |
| pKa | Not available | The dimethylamino group is expected to have a pKa in the range of 9-10. |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to the ketone precursor, 4-(dimethylamino)-1-phenylbutan-1-one.
Reaction Scheme
Caption: Proposed synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol
Materials:
-
4-(Dimethylamino)-1-phenylbutan-1-one
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
All glassware must be oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings in the three-neck flask.
-
Add a small crystal of iodine.
-
In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
Dissolve 4-(dimethylamino)-1-phenylbutan-1-one in anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ketone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Predicted Analytical Characterization
The following spectral data are predicted for the successful synthesis of this compound and are based on the analysis of structurally similar compounds.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm (10H).- -CH₂-CH₂-N: Triplets for the two methylene groups adjacent to each other.- -N(CH₃)₂: A singlet for the six protons of the dimethylamino group.- -OH: A broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the aromatic region (δ 120-150 ppm).- Quaternary carbon (C-OH): A signal in the range of δ 70-85 ppm.- Methylene carbons: Signals for the aliphatic chain carbons.- -N(CH₃)₂ carbons: A signal around δ 40-50 ppm. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): An expected peak at m/z = 269.38.- Fragmentation: Characteristic fragmentation patterns would include the loss of a water molecule, and cleavage adjacent to the nitrogen atom (alpha-cleavage). |
| Infrared (IR) Spectroscopy | - O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.- C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.- C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.- C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-N stretch: An absorption in the 1000-1250 cm⁻¹ region. |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the diphenylalkylamine scaffold is present in a number of pharmacologically active compounds. Phenylalkylamines are known to interact with various biological targets.
Potential Areas of Pharmacological Interest:
-
Central Nervous System (CNS) Activity: Phenylalkylamine derivatives are known to exhibit a range of CNS effects, including stimulant and hallucinogenic properties, by interacting with dopaminergic and serotonergic pathways.
-
Cardiovascular Effects: Some diphenylalkylamines have shown activity as coronary vasodilators.
-
Calcium Channel Blockade: The phenylalkylamine class of drugs, such as verapamil, are well-known calcium channel blockers. It is plausible that this compound could exhibit some activity at calcium channels.
A simplified, hypothetical signaling pathway that could be modulated by a phenylalkylamine-type compound is depicted below.
In-Depth Technical Guide: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, analytical methods, and potential pharmacological context of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol.
Core Compound Data
The fundamental quantitative data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₂₅NO |
| Molecular Weight | 283.40 g/mol |
| IUPAC Name | This compound |
Proposed Experimental Protocols
Synthesis via Grignard Reaction
A plausible and widely used method for the synthesis of tertiary alcohols, such as this compound, is the Grignard reaction.[1][2][3] This involves the reaction of an appropriate ketone with a Grignard reagent. For this specific synthesis, the reaction would involve benzophenone and a Grignard reagent derived from 4-chloro-N,N-dimethylbutan-1-amine.
Materials:
-
Benzophenone
-
Magnesium turnings
-
4-chloro-N,N-dimethylbutan-1-amine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (for initiating the Grignard reaction)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added to activate the magnesium. A solution of 4-chloro-N,N-dimethylbutan-1-amine in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
-
Reaction with Benzophenone: The Grignard reagent is cooled to 0 °C. A solution of benzophenone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC is a suitable method for the analysis of amino alcohols.[4][5][6]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the phenyl groups absorb (around 254 nm) or mass spectrometry (LC-MS) for more sensitive and specific detection.[4][7]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Method: GC-MS can be used for the analysis of volatile derivatives of the compound. Derivatization may be necessary to improve volatility and chromatographic performance.
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium or hydrogen.
-
Detection: Mass spectrometry provides structural information and allows for the identification of the compound based on its mass spectrum.
Potential Pharmacological Context and Signaling Pathway
The chemical structure of this compound shares features with known pharmacologically active molecules, particularly those in the diphenylalkanolamine class. A notable example of a structurally related compound is methadone, which is a µ-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[8][9][10][11] Based on this structural similarity, a potential mechanism of action for this compound could involve modulation of these receptor systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methadone - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Methadone | C21H27NO | CID 4095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Methadone Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and Its Structural Isomers
Introduction
This technical guide addresses the physical and chemical properties of the chemical compound 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data for this exact molecule. The information presented herein is therefore focused on the available data for its close structural isomers and related compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of the known properties of similar molecules to infer potential characteristics of the title compound.
Compound Identification and Structure
The chemical structure of this compound is characterized by a tertiary alcohol with two phenyl groups attached to the carbinol carbon, and a dimethylamino group at the terminus of the butyl chain.
Chemical Structure of this compound:
Due to the absence of specific data for this compound, this guide will present information on the following closely related molecules for which data has been found:
-
3-Dimethylamino-1,1-diphenylbutan-1-ol: An isomer with the dimethylamino group on the third carbon of the butane chain.
-
4-Dimethylamino-1,1-diphenyl-butan-2-ol: An isomer where the hydroxyl group is on the second carbon.
-
Related Phenylbutanols: Other compounds with similar core structures.
This comparative approach will allow for an estimation of the physicochemical properties of the target compound.
Physical and Chemical Properties of Structural Isomers
The properties of the following isomers provide the closest available data to that of this compound.
Table 1: Physical and Chemical Properties of 3-dimethylamino-1,1-diphenylbutan-1-ol
| Property | Value | Reference |
| CAS Number | 4320-32-5 | [1] |
| Molecular Formula | C₁₈H₂₃NO | [1] |
| Molecular Weight | 269.387 g/mol | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Table 2: Physical and Chemical Properties of 4-dimethylamino-1,1-diphenyl-butan-2-ol
| Property | Value | Reference |
| CAS Number | 26749-36-0 | [2] |
| Molecular Formula | C₁₈H₂₃NO | [2] |
| Molecular Weight | 269.38 g/mol | |
| Melting Point | 78 - 79 °C | [2] |
| Boiling Point | Not available | |
| LogP | 3.13110 | [2] |
Synthesis and Experimental Protocols
While a specific synthesis protocol for this compound is not documented, the synthesis of related compounds can provide insight into potential synthetic routes. The synthesis of similar amino alcohols often involves the reaction of a Grignard reagent with an appropriate amino-ketone or the reduction of an amino-amide.
For example, the synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol building blocks has been described involving a three-component oxyhomologation followed by a reduction step.[3] This methodology could potentially be adapted for the synthesis of the target compound.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a generic amino-diphenyl-alkanol, which could be adapted for this compound.
Caption: A generalized workflow for the synthesis of amino-diphenyl-alkanols.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, MS) for this compound has been found. For reference, the PubChem entry for the related compound 4-(Dimethylamino)-1-phenylbutan-1-one (CID 547178) indicates the availability of GC-MS data.[4] Researchers synthesizing the title compound would need to perform full spectroscopic characterization to confirm its structure.
Biological Activity and Signaling Pathways
There is no information available regarding the biological activity or associated signaling pathways for this compound. However, structurally related molecules containing the diphenylalkanol or dimethylaminoalkyl moieties are known to exhibit a range of biological activities. For instance, 1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]-phenyl]butan-1-ol is a known impurity of Tamoxifen, a selective estrogen response modifier. This suggests that compounds with this general structure could potentially interact with biological targets, but specific assays would be required to determine any such activity for the title compound.
Logical Relationship for Investigating Biological Activity
The following diagram outlines a logical progression for investigating the potential biological activity of a novel compound like this compound.
Caption: A workflow for the investigation of the biological properties of a new chemical entity.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-dimethylamino-1,1-diphenyl-butan-2-ol - CAS号 26749-36-0 - 摩贝百科 [m.molbase.cn]
- 3. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Dimethylamino)-1-phenylbutan-1-one | C12H17NO | CID 547178 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
A comprehensive analysis of the available scientific data for 4-(Dimethylamino)-1,1-diphenylbutan-1-ol reveals a significant gap in the literature regarding its physicochemical properties, including solubility, as well as its biological activity. Despite extensive searches of chemical databases and scientific literature, no specific quantitative solubility data, detailed experimental protocols for its solubility determination, or associated signaling pathways could be identified for this particular compound.
This lack of information prevents the creation of a detailed technical guide as requested. The core requirements, including a summary of quantitative data in tabular form, detailed experimental methodologies, and diagrams of signaling pathways, cannot be fulfilled at this time due to the absence of primary research on "this compound".
Future Research Directions
The absence of data highlights an opportunity for novel research in the following areas:
-
Synthesis and Characterization: Detailed reporting on the synthesis and full physicochemical characterization of this compound would be the foundational step for any further investigation.
-
Solubility Profiling: A systematic study of its solubility in a range of pharmaceutically and industrially relevant solvents (e.g., water, ethanol, DMSO, various buffers at different pH values) is crucial for any potential application.
-
Biological Screening: Investigation into the biological activity of the compound, including its potential targets and mechanism of action, would be necessary to understand its pharmacological relevance.
Experimental Workflow for Solubility Determination
While no specific protocol for this compound is available, a general experimental workflow for determining the solubility of a novel compound is presented below. This can serve as a template for future studies.
Caption: A generalized workflow for the experimental determination of compound solubility.
It is important to reiterate that the information and the workflow provided are general in nature and are not based on any published data for "this compound". Further experimental investigation is required to address the current knowledge gap for this compound.
Spectroscopic and Methodological Profile of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: A Technical Overview
This technical guide aims to address the request for information on "4-(Dimethylamino)-1,1-diphenylbutan-1-ol." However, extensive investigation has revealed a significant gap in the publicly accessible scientific literature regarding the empirical spectroscopic characterization of this specific molecule. While data for structurally related compounds and isomers exist, a complete dataset for the target compound could not be sourced.
This document will, therefore, outline the scope of the search and the nature of the available information for closely related analogs. This approach is intended to provide a contextual understanding for researchers, scientists, and drug development professionals who may be working with similar chemical scaffolds.
Data Unavailability for the Target Compound
Searches for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data specifically for this compound did not yield any published, peer-reviewed experimental results. Similarly, detailed experimental protocols for its synthesis and purification were not found. This scarcity of information suggests that the compound may not have been extensively studied or that the existing data has not been publicly disseminated.
Spectroscopic Data for Related Compounds
To provide some relevant context, spectroscopic information for isomers and analogs of the target molecule is available. It is crucial to note that this data should not be used as a direct substitute for the empirical data of this compound, as minor structural changes can lead to significant differences in spectral patterns.
For instance, data has been reported for "3-dimethylamino-1,1-diphenylbutan-1-ol," an isomer of the target compound. While the molecular formula and mass would be identical, the chemical shifts in NMR spectra and the fragmentation patterns in mass spectrometry would differ due to the different substitution pattern on the butane chain.
Methodological Approaches for Characterization
Should a researcher successfully synthesize this compound, standard analytical techniques would be employed for its characterization. A general workflow for such a characterization is outlined below.
Conclusion
While this guide could not provide the specific spectroscopic data requested for this compound due to its apparent absence from the public scientific record, it is hoped that the contextual information and the generalized workflow will be of value to researchers in the field. The lack of available data underscores a potential area for new research, including the synthesis and full spectroscopic characterization of this compound. Such work would be a valuable contribution to the chemical sciences.
The Untapped Potential of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: A Prospective Research Whitepaper
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the prospective research applications of the novel chemical entity, 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. While direct experimental data for this compound is not publicly available, its structural features—a diphenylbutanol core and a terminal dimethylamino group—suggest a rich potential for investigation across several therapeutic areas. By drawing parallels with structurally analogous compounds, this whitepaper outlines hypothetical research avenues, proposes initial experimental workflows, and provides a framework for the preliminary scientific investigation of this promising molecule.
Introduction: Unveiling a Candidate Molecule
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can address unmet medical needs. This compound represents one such underexplored molecule. Its chemical architecture, characterized by a tertiary alcohol flanked by two phenyl rings and a flexible butyl chain terminating in a dimethylamino group, offers a compelling starting point for drug discovery programs. The lipophilic diphenyl moiety, combined with the ionizable amino group, suggests favorable pharmacokinetic properties and the potential for interaction with a variety of biological targets.
Prospective Research Areas
Based on the known activities of structurally related compounds, several key areas of research are proposed for this compound.
Oncology: A Potential Modulator of Hormone Receptors
The diphenylalkanol structure is a core feature of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen. A known impurity of Tamoxifen, (±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol, shares the diphenylbutanol scaffold. This suggests that this compound could be investigated for its potential to modulate estrogen receptor activity, making it a candidate for research in hormone-dependent cancers such as breast cancer.
Neuropharmacology: Exploring CNS Activity
The presence of a tertiary amine and the overall lipophilicity of the molecule suggest potential for crossing the blood-brain barrier. Many centrally acting drugs, including antidepressants, antipsychotics, and anticonvulsants, are amino alcohols. Research into the potential effects of this compound on neurotransmitter systems, such as those involving gamma-aminobutyric acid (GABA) or excitatory amino acids, could be a fruitful avenue of investigation for novel treatments of neurological and psychiatric disorders.
Proposed Experimental Protocols
To begin the characterization of this compound, a series of foundational experiments are necessary.
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound could involve a Grignard reaction.
Objective: To synthesize this compound.
Materials:
-
4-(Dimethylamino)butyrophenone
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 4-(Dimethylamino)butyrophenone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide in diethyl ether to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure completion.
-
Quench the reaction by carefully adding it to a cooled, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Preliminary In Vitro Screening Workflow
A tiered screening approach is proposed to efficiently assess the biological activity of the synthesized compound.
Objective: To conduct a preliminary assessment of the biological activity of this compound in the proposed research areas.
Tier 1: Receptor Binding Assays
-
Estrogen Receptor Binding Assay: Utilize a competitive binding assay with radiolabeled estradiol to determine the affinity of the compound for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
-
Neurotransmitter Receptor Panel: Screen the compound against a panel of common CNS receptors (e.g., dopamine, serotonin, GABA-A receptors) to identify potential off-target effects and primary neurological targets.
Tier 2: Cell-Based Functional Assays
-
MCF-7 Cell Proliferation Assay: If the compound shows affinity for estrogen receptors, assess its functional activity (agonist or antagonist) by measuring its effect on the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.
-
Neuronal Cell Viability Assay: Evaluate the cytotoxicity of the compound on a neuronal cell line (e.g., SH-SY5Y) to establish a safe concentration range for further functional assays.
Tier 3: ADME-Tox Profiling
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To get an early indication of its ability to cross the blood-brain barrier.
-
Microsomal Stability Assay: To assess its metabolic stability.
-
Cytotoxicity Assays: To determine its general toxicity in various cell lines.
Visualizing Hypothetical Workflows
To further clarify the proposed research strategy, the following diagrams illustrate a potential synthetic pathway and a screening workflow.
Caption: Hypothetical synthesis of this compound.
Caption: Proposed in vitro screening workflow.
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data regarding the biological activity or physicochemical properties of this compound. The following table is provided as a template for future studies to populate.
| Assay | Parameter | Value | Units |
| Estrogen Receptor α Binding | IC₅₀ / Kᵢ | TBD | nM |
| Estrogen Receptor β Binding | IC₅₀ / Kᵢ | TBD | nM |
| MCF-7 Cell Proliferation | EC₅₀ / IC₅₀ | TBD | µM |
| SH-SY5Y Cell Viability | CC₅₀ | TBD | µM |
| PAMPA | Pe | TBD | 10⁻⁶ cm/s |
| Microsomal Stability | t₁/₂ | TBD | min |
Conclusion and Future Directions
This compound stands as a molecule of significant, yet unrealized, research potential. Its structural similarity to known bioactive compounds suggests that it could be a valuable probe or lead compound in oncology and neuropharmacology. The experimental protocols and workflows outlined in this whitepaper provide a clear and logical path forward for its initial investigation. It is our hope that this prospective analysis will catalyze research into this and other novel chemical entities, ultimately contributing to the advancement of therapeutic science. Future research should focus on the synthesis and comprehensive in vitro and in vivo characterization of this compound to validate the hypotheses presented herein.
The Versatile Building Block: A Technical Guide to 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic utility and potential biological significance of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and structurally related amino alcohols. While specific literature on this compound is limited, its structural motifs are present in a wide array of pharmacologically active molecules. This document provides a comprehensive overview of plausible synthetic routes, key experimental protocols for analogous compounds, and the diverse applications of this class of molecules in medicinal chemistry and drug development.
Chemical Properties and Synthesis
This compound is a tertiary alcohol bearing a dimethylamino functional group. The presence of the diphenylmethanol moiety and the basic amino group suggests its potential as a scaffold in the synthesis of novel compounds with diverse pharmacological activities.
A plausible and widely used method for the synthesis of such tertiary alcohols is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. In this case, the reaction would proceed between 4-(dimethylamino)butylmagnesium halide and benzophenone.
Plausible Synthetic Workflow
The synthesis can be envisioned as a two-step process: the formation of the Grignard reagent followed by the addition to the ketone.
Caption: Plausible synthetic workflow for this compound.
General Experimental Protocol for Grignard Synthesis of Tertiary Alcohols
The following is a general protocol for the synthesis of tertiary alcohols via a Grignard reaction, which can be adapted for the synthesis of this compound.[1][2][3][4][5][6]
Materials:
-
Alkyl or aryl halide (e.g., 4-chloro-N,N-dimethylbutan-1-amine)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ketone (e.g., Benzophenone)
-
Iodine crystal (for initiation, optional)
-
Aqueous solution of ammonium chloride or dilute sulfuric acid for workup
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried to exclude moisture.
-
Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A small crystal of iodine can be added to activate the magnesium.
-
A solution of the alkyl halide in anhydrous ether or THF is added dropwise to the magnesium suspension.
-
The reaction is typically initiated by gentle warming and is characterized by the disappearance of the magnesium and the formation of a cloudy grey solution. The reaction is exothermic and may require cooling to maintain a gentle reflux.[1][4]
-
-
Reaction with Benzophenone:
-
A solution of benzophenone in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C or room temperature.[3]
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Applications as a Synthetic Building Block
While direct applications of this compound are not well-documented, its structural analogs, amino alcohols, are crucial building blocks in the synthesis of a wide range of biologically active molecules.
Analogs in HIV Protease Inhibitors
Derivatives of 1,3-diamino-4-phenylbutan-2-ol are core structural motifs in several HIV protease inhibitors.[7][8][9] The synthesis of these building blocks often involves stereoselective steps to obtain the desired chirality, which is crucial for their biological activity.
A rapid, two-step synthesis for anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives has been reported, starting from N,N-dibenzyl-L-phenylalaninal.[7][8][9] This highlights the importance of amino alcohol scaffolds in the development of antiviral therapeutics.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| N,N-dibenzyl-L-phenylalaninal, various amines | 1. H-MAC-TBS, DMAP, Et₂O; 2. TBAF, THF | anti-(2S,3S)-allophenylnorstatin amides | 63-87 | [7][8] |
| anti MAC product | TMSCl, LiAlH₄, CH₂Cl₂ | anti-(2R,3S)-1-amino-3-(dibenzylamino)-4-phenylbutan-2-ol derivatives | 57 (for butylamino derivative) | [7][8] |
Table 1: Synthesis of 1,3-Diamino-4-phenylbutan-2-ol Analogs.
Precursors to Other Bioactive Molecules
The amino alcohol moiety is a versatile pharmacophore. Depending on the surrounding chemical architecture, it can be found in compounds with various biological activities.
-
Antimicrobial and Antifungal Agents: Certain amino alcohols have demonstrated significant activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.[10] The introduction of a cyclic amine, such as piperidine or piperazine, to an amino alcohol scaffold has been shown to switch the activity from antibacterial to antifungal.[10]
-
Insecticidal Agents: Amino alcohols derived from natural products like eugenol have been investigated as potential insecticides.[11] Some of these compounds have shown higher toxicity to insect cells than commercial pesticides.[11]
Biological Activities of Amino Alcohols
The biological activities of amino alcohols are diverse and depend heavily on their specific structures.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are unknown, related amino alcohols have been shown to exert their effects through various mechanisms.
-
Apoptosis Induction: Some insecticidal amino alcohol derivatives have been found to activate caspase-like proteases in insect cells, leading to apoptosis.[11]
Caption: Proposed mechanism of action for certain insecticidal amino alcohols.
Conclusion
This compound represents a potentially valuable, yet underexplored, synthetic building block. Based on established synthetic methodologies for analogous tertiary alcohols, its preparation via a Grignard reaction is highly feasible. The broader class of amino alcohols demonstrates significant potential in drug discovery, with applications ranging from antiviral to antimicrobial and insecticidal agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock their full potential in the development of novel therapeutics and other bioactive compounds. Researchers are encouraged to adapt the general protocols provided herein and explore the rich chemical space offered by this versatile scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. iris.unica.it [iris.unica.it]
- 10. [PDF] Amino Alcohols as Potential Antibiotic and Antifungal Leads | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The primary synthetic route detailed is a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds.
Overview and Synthetic Strategy
The synthesis of this compound is most effectively achieved through a Grignard reaction. This strategy involves two key steps:
-
Formation of the Grignard Reagent: 4-chloro-N,N-dimethylbutan-1-amine is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-(dimethylamino)butylmagnesium chloride.
-
Reaction with Benzophenone: The prepared Grignard reagent is then added to a solution of benzophenone. The nucleophilic carbon of the Grignar reagent attacks the electrophilic carbonyl carbon of benzophenone.
-
Workup: The reaction is quenched with an acidic aqueous solution to protonate the resulting alkoxide and yield the final tertiary alcohol product.
This approach is favored for its efficiency and the commercial availability of the starting materials.
Experimental Protocols
The following protocols are based on established general procedures for Grignard reactions and have been adapted for the synthesis of the target molecule.
Preparation of 4-(dimethylamino)butylmagnesium chloride (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-chloro-N,N-dimethylbutan-1-amine
-
Iodine crystal (optional, as an initiator)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small volume of anhydrous ether or THF to cover the magnesium.
-
A solution of 4-chloro-N,N-dimethylbutan-1-amine in anhydrous ether or THF is prepared in the dropping funnel.
-
A small amount of the chloroamine solution is added to the magnesium. The reaction is initiated, which may be indicated by bubbling or a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has initiated, the remainder of the 4-chloro-N,N-dimethylbutan-1-amine solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is then cooled to room temperature for use in the next step.
Synthesis of this compound
Materials:
-
Solution of 4-(dimethylamino)butylmagnesium chloride in ether or THF
-
Benzophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
Procedure:
-
A solution of benzophenone in anhydrous ether or THF is prepared in a separate flask.
-
The benzophenone solution is added dropwise to the stirred solution of the Grignard reagent at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid while cooling the flask in an ice bath. This step will protonate the intermediate alkoxide to form the alcohol and dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, or by column chromatography on silica gel.
Data Presentation
Quantitative data for the synthesis of this compound is summarized in the table below. Please note that specific yields may vary depending on reaction conditions and scale.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO | N/A |
| Molecular Weight | 269.38 g/mol | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Typical Yield | Not available | N/A |
| ¹H NMR Data | Not available | N/A |
| ¹³C NMR Data | Not available | N/A |
N/A: Not available in the searched literature.
Visualizations
Synthesis Pathway
The overall synthetic scheme for the preparation of this compound is depicted below.
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the following diagram.
Caption: Experimental workflow for the synthesis and characterization of the target compound.
Application Notes and Protocols for the Synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary alcohol with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process involving an initial Friedel-Crafts acylation to prepare the ketone intermediate, followed by a Grignard reaction to yield the final product.
Physicochemical Data
The following tables summarize the key physicochemical properties of the starting materials, intermediates, and the final product.
Table 1: Properties of Key Reagents and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 4-(Dimethylamino)butyric acid hydrochloride | C₆H₁₄ClNO₂ | 167.63 | 69954-66-1 | Commercially available starting material. |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Used for the preparation of the acyl chloride. |
| Benzene | C₆H₆ | 78.11 | 71-43-2 | Reagent and solvent for Friedel-Crafts acylation. |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Catalyst for Friedel-Crafts acylation. |
| 4-(Dimethylamino)-1-phenylbutan-1-one | C₁₂H₁₇NO | 191.27 | 3760-63-2 | Intermediate ketone.[1] |
| Phenylmagnesium bromide | C₆H₅BrMg | 181.31 | 100-58-3 | Grignard reagent. |
Table 2: Properties of the Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₁₈H₂₃NO | 269.38 | Solid (predicted) | Not reported |
Experimental Protocols
Step 1: Synthesis of 4-(Dimethylamino)-1-phenylbutan-1-one (Intermediate)
This step involves two parts: the preparation of 4-(dimethylamino)butyryl chloride hydrochloride followed by the Friedel-Crafts acylation of benzene.
Part A: Preparation of 4-(Dimethylamino)butyryl chloride hydrochloride
Materials:
-
4-(Dimethylamino)butyric acid hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) as solvent (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 4-(dimethylamino)butyric acid hydrochloride.
-
Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask at room temperature. The reaction can be performed neat or in an anhydrous solvent like DCM.
-
Gently heat the mixture to reflux (around 40-50 °C if using DCM, or 76 °C for neat thionyl chloride) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-(dimethylamino)butyryl chloride hydrochloride can be used directly in the next step without further purification.
Part B: Friedel-Crafts Acylation of Benzene
Materials:
-
4-(Dimethylamino)butyryl chloride hydrochloride (from Step 1A)
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, add anhydrous benzene and anhydrous aluminum chloride (approximately 1.1 to 1.3 equivalents relative to the acyl chloride).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Dissolve the crude 4-(dimethylamino)butyryl chloride hydrochloride in a minimal amount of anhydrous benzene and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred benzene/AlCl₃ mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 50-60 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by cold dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-(dimethylamino)-1-phenylbutan-1-one.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product) via Grignard Reaction
Materials:
-
4-(Dimethylamino)-1-phenylbutan-1-one (from Step 1)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place magnesium turnings (approximately 1.2 equivalents) in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
Dissolve bromobenzene (approximately 1.1 equivalents) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.
-
The reaction is initiated by gentle warming or the appearance of bubbles. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for another 30-60 minutes until most of the magnesium has reacted.
-
-
Grignard Reaction:
-
Dissolve 4-(dimethylamino)-1-phenylbutan-1-one (1 equivalent) in anhydrous diethyl ether or THF in a separate flask.
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add the solution of the ketone to the Grignard reagent dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
Overall Synthesis Workflow
Caption: Overall two-step synthesis of this compound.
Grignard Reaction Experimental Workflow
Caption: Detailed workflow for the Grignard reaction step.
References
Application Notes and Protocols for the Synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon atom, such as that in a carbonyl group. The synthesis of tertiary alcohols is a common application of the Grignard reaction, typically achieved by reacting a Grignard reagent with a ketone or an ester.[1][2][3][4]
This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol , a tertiary alcohol with potential applications in medicinal chemistry and materials science. The described methodology utilizes the Grignard reaction between phenylmagnesium bromide and a suitable ketone precursor.
Reaction Principle
The synthesis of this compound is achieved through the nucleophilic attack of a phenyl Grignard reagent (phenylmagnesium bromide) on the carbonyl carbon of a ketone, 4-(dimethylamino)-1-phenylbutan-1-one. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. To achieve a successful Grignard reaction, it is imperative to maintain anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water.[4][5]
Experimental Protocol
This protocol is adapted from established general procedures for Grignard reactions.[1][2][4][5] All glassware should be thoroughly dried in an oven and cooled under a moisture-free atmosphere (e.g., a desiccator or under a stream of dry nitrogen) before use. Anhydrous solvents are critical for the success of this reaction.[4][5]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene, anhydrous
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-(Dimethylamino)-1-phenylbutan-1-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition (dropping) funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or CaSO₄), and an addition funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Reagent Addition: In the addition funnel, prepare a solution of anhydrous bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[4]
-
Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring and refluxing the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.
Part B: Synthesis of this compound
-
Ketone Addition: Dissolve 4-(dimethylamino)-1-phenylbutan-1-one (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the addition funnel. Cool the Grignard reagent solution in an ice bath.
-
Reaction: Add the ketone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic, so control the addition rate to maintain a gentle reflux. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Part C: Purification
-
Recrystallization: The crude this compound can be purified by recrystallization. A common solvent system for similar compounds is a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Magnesium | Mg | 24.31 | 1.2 eq |
| Bromobenzene | C₆H₅Br | 157.01 | 1.1 eq |
| 4-(Dimethylamino)-1-phenylbutan-1-one | C₁₂H₁₇NO | 191.27 | 1.0 eq |
| This compound | C₁₈H₂₃NO | 269.38 | Theoretical Product |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reaction Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | Grignard Formation: Reflux (~35-66°C) |
| Ketone Addition: 0°C to Room Temp. | |
| Reaction Time | Grignard Formation: 1-2 hours |
| Main Reaction: 1-2 hours | |
| Workup Procedure | Aqueous NH₄Cl quench, ether extraction |
| Purification Method | Recrystallization (Hexanes/Ethyl Acetate) |
Table 3: Expected Product Characterization Data (Hypothetical)
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.2-7.5 (m, 10H, Ar-H), ~2.5 (t, 2H, -CH₂-N), ~2.2 (s, 6H, -N(CH₃)₂), ~2.0-2.2 (m, 2H, -CH₂-), ~1.8 (m, 2H, -CH₂-), ~1.5 (s, 1H, -OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~147 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~80 (C-OH), ~58 (-CH₂-N), ~45 (-N(CH₃)₂), ~38 (-CH₂-), ~25 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Ar C=C stretch), ~1170 (C-O stretch), ~1030 (C-N stretch) |
| Mass Spec. (EI) | m/z (%): 269 (M⁺), 252 (M⁺-OH), 192 (M⁺-C₆H₅), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 58 (CH₂=N(CH₃)₂⁺) |
Note: The spectral data presented are hypothetical and based on the analysis of structurally similar compounds. Actual experimental data should be acquired for confirmation.
Mandatory Visualizations
Caption: Grignard Reaction Mechanism.
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols for the Purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed protocols for the purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary amino alcohol of interest in pharmaceutical research. Due to the limited availability of specific purification data for this compound, the protocols described herein are based on established methods for structurally similar molecules, including its precursors and related amino alcohols. The primary purification techniques covered are recrystallization and column chromatography. This guide also includes a proposed synthetic pathway and the expected physical properties of the target compound to aid in the development of a comprehensive purification strategy.
Introduction
This compound is a tertiary amino alcohol whose analogues have been investigated for various pharmacological activities. The purity of such compounds is critical for accurate biological evaluation and potential drug development. This document outlines a systematic approach to the purification of this target molecule, assuming its synthesis via a Grignard reaction, a common method for generating tertiary alcohols.
Proposed Synthesis and Purification Workflow
The synthesis of this compound can be logically achieved through the Grignard reaction of 4-(dimethylamino)-1-phenylbutan-1-one with a phenylmagnesium halide. The subsequent purification is essential to remove unreacted starting materials, byproducts such as biphenyl, and other impurities.
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-(Dimethylamino)butan-1-ol | 13330-96-6 | C6H15NO | 117.19 | Liquid[1] |
| 4-(Dimethylamino)-1-phenylbutan-1-one | 3760-63-2 | C12H17NO | 191.27 | Not specified |
| 3-Dimethylamino-1,1-diphenylbutan-1-ol | 4320-32-5 | C18H23NO | 269.39 | Not specified |
| This compound | Not available | C18H23NO | 283.41 | Expected to be a solid or high-boiling oil |
Experimental Protocols
The following protocols are generalized procedures that should be optimized based on the specific impurity profile of the crude product.
Recrystallization is a suitable method if the crude product is a solid and if impurities have different solubilities than the product in a given solvent system.
Objective: To purify solid this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvent systems for amino alcohols include alcohol/water mixtures or ester/alkane mixtures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Data Presentation:
| Parameter | Expected Outcome |
| Purity (by HPLC or GC) | >98% |
| Recovery | 50-90% (highly dependent on solvent system and impurity levels) |
| Melting Point | Sharp melting point range |
Column chromatography is a versatile technique for purifying both solid and oily products, and for separating compounds with similar polarities.
Objective: To purify this compound by separating it from byproducts and unreacted starting materials based on polarity.
Materials:
-
Crude this compound
-
Silica gel (or alumina for basic compounds)
-
Eluent (e.g., hexane/ethyl acetate with a small percentage of triethylamine)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection:
-
Develop a suitable eluent system using TLC. The target compound should have an Rf value of approximately 0.3-0.4.
-
For tertiary amines, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can prevent tailing on silica gel.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation:
| Parameter | Typical Conditions | Expected Purity |
| Stationary Phase | Silica gel (230-400 mesh) | >99% (by HPLC or GC) |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.5% Triethylamine | |
| Elution Gradient | Start with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity |
Logical Relationships in Purification
The choice between recrystallization and column chromatography depends on the physical state and purity of the crude product.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques such as recrystallization and column chromatography. The protocols provided here serve as a general guideline and should be adapted based on the specific characteristics of the crude product. Careful selection of solvents and chromatographic conditions is paramount to obtaining a high-purity final product suitable for further research and development.
References
Application Notes and Protocols for the Analysis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
4-(Dimethylamino)-1,1-diphenylbutan-1-ol is a tertiary amine with a diphenylmethanol moiety. Its structural similarity to known pharmacologically active compounds necessitates the development of robust and accurate analytical methods for its quantification and characterization. These methods are crucial for various stages of drug development, including synthesis verification, purity assessment, pharmacokinetic studies, and quality control.
This document provides an overview of potential analytical techniques and detailed protocols for methods that are likely to be applicable to this compound, based on the analysis of analogous compounds.
Analytical Techniques
A variety of analytical techniques can be employed for the characterization and quantification of this compound. The choice of method will depend on the specific application, the sample matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment, quantification in pharmaceutical formulations, and analysis in biological fluids. Coupled with UV or Mass Spectrometric detection, HPLC offers high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for structural elucidation and confirmation of the chemical identity of the synthesized compound. Both ¹H and ¹³C NMR are essential for unambiguous structure determination.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural characterization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present in the molecule.
Quantitative Data Summary
As specific quantitative data for this compound is not available, the following table provides representative data for the analysis of a structurally related compound, Methadone, to illustrate how such data would be presented.
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 1000 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 2% | < 5% |
| Inter-day Precision (%RSD) | < 3% | < 7% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
The following are detailed protocols for analytical methods that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol is a general starting point for the analysis of a diphenylalkanolamine compound.
Workflow Diagram:
Caption: HPLC analysis workflow for purity and quantification.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Start with 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.
-
For quantification, prepare a series of calibration standards from a stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
For purity analysis, calculate the area percentage of the main peak relative to the total peak area.
-
For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the unknown sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
This protocol provides a general method for the GC-MS analysis of a tertiary amine, which may require derivatization.
Workflow Diagram:
Caption: GC-MS analysis workflow for identification and quantification.
Instrumentation:
-
GC-MS system equipped with a capillary column and an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
Sample Preparation and Derivatization (if necessary):
-
Dissolve the sample in a suitable organic solvent (e.g., Methanol, Ethyl Acetate).
-
Derivatization (optional): To improve volatility and peak shape, silylation can be performed. To the dried sample residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
Data Analysis:
-
Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST).
-
For quantification, use a suitable internal standard and create a calibration curve based on the peak area ratios of the analyte to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Workflow Diagram:
Caption: NMR workflow for structural elucidation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Experiments to Perform:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
Data Analysis:
-
Assign all proton and carbon signals by analyzing the chemical shifts, integration (for ¹H), multiplicities, and correlation peaks in the 2D spectra.
-
Confirm the connectivity of the molecule to verify the structure of this compound.
Signaling Pathway (Hypothetical)
As the biological activity of this compound is not established, a hypothetical signaling pathway is presented below based on its structural similarity to certain CNS-active drugs. This is for illustrative purposes only.
Caption: Hypothetical signaling pathway for a CNS-active compound.
Conclusion
While specific, validated analytical methods for this compound are not currently published, the protocols and data presented here for structurally related compounds provide a strong foundation for the development of tailored analytical methodologies. Researchers are encouraged to adapt and validate these methods for their specific needs, ensuring compliance with relevant regulatory guidelines. The use of a combination of chromatographic and spectroscopic techniques will be essential for the comprehensive characterization and quantification of this compound.
Application Note: HPLC Analysis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
Abstract
This application note presents a detailed protocol for the quantitative analysis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary amine compound of interest in pharmaceutical development, using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is suitable for purity assessment and quantification in bulk drug substances and formulated products. The protocol outlines the necessary reagents, instrumentation, and chromatographic conditions, along with system suitability parameters to ensure reliable and reproducible results.
Introduction
This compound is a tertiary amine with a structural resemblance to other pharmacologically active molecules. Accurate and precise quantification of this compound is crucial for quality control and regulatory compliance in the pharmaceutical industry. Due to the presence of two phenyl groups, the molecule exhibits strong ultraviolet (UV) absorbance, making HPLC with UV detection a suitable and accessible analytical technique. This method has been developed to provide a robust and efficient means for the analysis of this compound.
Experimental
2.1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
This compound reference standard
-
2.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in Deionized Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 1: Optimized HPLC Conditions
2.3. Gradient Program
The following gradient elution program is recommended for the separation.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Table 2: Gradient Elution Program
2.4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving the material in the diluent to achieve a final concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following tables summarize the typical performance characteristics of this method.
3.1. Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,950 |
| 100 | 1,521,050 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Linearity Data
3.2. Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3 days) |
| 10 | < 2.0% | < 3.0% |
| 50 | < 1.5% | < 2.5% |
| 100 | < 1.0% | < 2.0% |
Table 4: Precision Data (Relative Standard Deviation)
3.3. Accuracy (Spike Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 20 | 98.5 - 101.2 |
| Medium | 50 | 99.1 - 100.8 |
| High | 80 | 98.9 - 101.5 |
Table 5: Accuracy Data
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
Table 6: System Suitability Criteria
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis is depicted below.
Caption: HPLC analysis workflow from preparation to reporting.
The logical relationship for ensuring valid data is presented in the following diagram.
Caption: Data validation and system suitability decision workflow.
Conclusion
The reverse-phase HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is straightforward, utilizing standard instrumentation and reagents, and demonstrates excellent linearity, precision, and accuracy. This protocol is well-suited for routine quality control analysis in pharmaceutical laboratories.
Application Notes and Protocols for 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and its Potential in Medicinal Chemistry
Disclaimer: Direct pharmacological and comprehensive medicinal chemistry data for "4-(Dimethylamino)-1,1-diphenylbutan-1-ol" is limited in publicly available scientific literature. However, extensive research has been conducted on the closely related structural analog, Recipavrin (3-dimethylamino-1,1-diphenylbutane hydrochloride), a known antispasmodic agent. The following application notes and protocols are therefore based on the inferred activities of "this compound" as a potential antispasmodic agent, drawing parallels from the known mechanisms of recipavrin and other diphenylbutane derivatives.
Application Notes
Compound: this compound Putative Therapeutic Class: Antispasmodic (Spasmolytic)
1.1. Background and Rationale
The diphenylbutane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. The structural similarity of this compound to the known antispasmodic agent recipavrin suggests its potential utility in the treatment of smooth muscle spasms, particularly in the gastrointestinal and urinary tracts. Conditions such as irritable bowel syndrome (IBS) and other disorders characterized by visceral hypermotility could be potential therapeutic targets.
1.2. Postulated Mechanism of Action
Based on the pharmacology of related antispasmodic agents, this compound is hypothesized to exert its effects through a dual mechanism of action:
-
Antimuscarinic Activity: Non-selective antagonism of muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. Acetylcholine is a key neurotransmitter that mediates smooth muscle contraction. By blocking its action, the compound can induce muscle relaxation.
-
Direct Myotropic (Muscle-Relaxant) Activity: Inhibition of calcium influx into smooth muscle cells through the blockade of L-type voltage-gated calcium channels. Intracellular calcium is essential for the initiation and maintenance of muscle contraction.
This dual mechanism may offer a synergistic effect, leading to potent spasmolysis with a potentially favorable side-effect profile compared to purely anticholinergic agents.
1.3. Potential Therapeutic Applications
-
Gastrointestinal Disorders: Symptomatic relief of abdominal cramps, pain, and bloating associated with Irritable Bowel Syndrome (IBS).
-
Urological Conditions: Management of bladder spasms and urinary incontinence.
-
Gynecological Disorders: Alleviation of dysmenorrhea (menstrual cramps).
1.4. Quantitative Data Summary
| Assay Type | Target/Tissue | Parameter | Hypothetical Value (M) | Reference Compound (Example) |
| Muscarinic Receptor Binding | M3 Receptor | Ki | 1 x 10⁻⁷ | Atropine |
| Isolated Tissue (Rat Ileum) | Acetylcholine-induced Contraction | pA₂ | 7.5 | Atropine |
| Isolated Tissue (Rat Ileum) | KCl-induced Contraction | IC₅₀ | 5 x 10⁻⁶ | Verapamil |
| Calcium Influx Assay | Smooth Muscle Cells | IC₅₀ | 2 x 10⁻⁶ | Verapamil |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the medicinal chemistry profile of this compound.
2.1. Synthesis of this compound
A plausible synthetic route can be adapted from procedures for similar diphenylalkanolamines.
Protocol:
-
Grignard Reaction:
-
To a solution of phenylmagnesium bromide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of ethyl 4-(dimethylamino)butanoate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the title compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
2.2. In Vitro Evaluation of Antispasmodic Activity
This protocol utilizes an isolated tissue bath to assess the functional antispasmodic effect of the compound.[1][2][3]
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (200-250 g) and excise a segment of the terminal ileum.
-
Place the tissue in oxygenated Tyrode's solution.
-
Prepare 2-3 cm segments of the ileum and mount them in a 10 mL organ bath containing Tyrode's solution, maintained at 37 °C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 30 minutes, with washes every 15 minutes.
-
-
Acetylcholine-Induced Contractions (Antimuscarinic Activity):
-
Record a baseline of spontaneous contractions.
-
Induce submaximal contractions with acetylcholine (ACh, 1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of this compound (1 nM to 100 µM).
-
Record the relaxation of the tissue.
-
Calculate the pA₂ value to quantify the antagonistic potency against the muscarinic receptor.
-
-
Potassium Chloride-Induced Contractions (Calcium Channel Blockade):
-
After a washout period, induce sustained contractions with a high concentration of potassium chloride (KCl, 80 mM), which depolarizes the cell membrane and opens voltage-gated calcium channels.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound.
-
Record the relaxation and calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the KCl-induced contraction.
-
2.3. Muscarinic Receptor Binding Assay
This assay determines the affinity of the compound for muscarinic receptors, typically using a radioligand displacement method.[4][5]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).
-
Incubate at room temperature for 2 hours to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
2.4. Calcium Influx Assay
This assay directly measures the effect of the compound on calcium entry into smooth muscle cells.[6][7][8][9]
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture primary smooth muscle cells or a suitable cell line (e.g., A7r5) on 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess dye and place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Pre-incubate the cells with varying concentrations of this compound.
-
-
Stimulation and Data Acquisition:
-
Stimulate the cells with a depolarizing agent such as KCl to induce calcium influx.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the percentage of inhibition of the calcium response against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Postulated dual mechanism of action for antispasmodic activity.
Caption: Workflow for the synthesis of the target compound.
Caption: Workflow for in vitro antispasmodic activity assessment.
References
- 1. 4.2.2. Antispasmodic Effect of Crude Extract and Fractions [bio-protocol.org]
- 2. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa Decne.exBoiss extract on rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 6. bu.edu [bu.edu]
- 7. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol as a Versatile Precursor for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol as a key building block in the synthesis of novel compounds for drug discovery and development. Due to the limited direct literature on this specific molecule, this document leverages data from structurally related compounds and established chemical principles to propose synthetic strategies and potential therapeutic applications.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C18H23NO |
| Molecular Weight | 269.38 g/mol |
| Key Functional Groups | Tertiary amine (dimethylamino), Tertiary alcohol, Diphenylmethyl moiety |
| CAS Number | Not assigned |
| Predicted pKa (tertiary amine) | ~9-10 |
Proposed Synthesis of the Precursor
A plausible and efficient method for the synthesis of this compound is the Grignard reaction. This well-established carbon-carbon bond-forming reaction is widely used in the synthesis of tertiary alcohols.
Experimental Protocol: Grignard Synthesis
Materials:
-
4-(Dimethylamino)butyrophenone
-
Phenylmagnesium bromide (or Phenylmagnesium chloride) solution in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ammonium chloride solution (saturated, aqueous)
-
Magnesium sulfate (anhydrous)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 4-(Dimethylamino)butyrophenone (1 equivalent) in anhydrous THF and add it to the reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 equivalents) solution from the dropping funnel to the stirred solution of the aminoketone. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate with 1% triethylamine) to afford the desired this compound.
Application in Novel Compound Synthesis
The precursor molecule, this compound, offers two primary sites for chemical modification: the tertiary amine and the tertiary alcohol. This allows for the generation of diverse libraries of novel compounds with potential therapeutic applications.
Modification of the Tertiary Amine
The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to properties such as solubility, receptor binding, and pharmacokinetic profiles.[1][2]
N-demethylation provides access to secondary and primary amines, which can serve as handles for further functionalization, such as amidation, sulfonylation, or reductive amination to introduce new substituents.
Experimental Protocol: N-Demethylation (von Braun Reaction)
Materials:
-
This compound
-
Cyanogen bromide (CNBr)
-
Anhydrous chloroform or benzene
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous chloroform.
-
Add a solution of cyanogen bromide (1.1 equivalents) in chloroform dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting cyanamide intermediate, add a mixture of methanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours to hydrolyze the cyanamide.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting secondary amine by column chromatography.
Modification of the Tertiary Alcohol
The tertiary alcohol can be a target for various transformations, including etherification, esterification, or elimination followed by functionalization of the resulting alkene.
Introduction of different alkyl or aryl groups via ether linkages can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its interaction with biological targets.
Experimental Protocol: Williamson Ether Synthesis (Modified for Tertiary Alcohols)
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Ammonium chloride solution (saturated, aqueous)
-
Diethyl ether
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C, add a solution of this compound (1 equivalent) in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add the alkyl halide (1.2 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 6-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the ether product by column chromatography.
Bioisosteric Replacement of the Diphenylmethyl Moiety
The diphenylmethyl group can be a target for bioisosteric replacement to improve pharmacokinetic properties or to explore new interactions with target proteins. For instance, replacing one of the phenyl rings with a bioisosteric heterocycle (e.g., pyridine, thiophene) could introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule. This would involve starting the synthesis with a different ketone precursor in the Grignard reaction.
Potential Therapeutic Applications and Signaling Pathways
While the specific biological activity of derivatives of this compound is uncharacterized, the structural motifs present suggest potential for interaction with various biological targets.
| Structural Motif | Potential Biological Targets | Potential Therapeutic Areas |
| Diphenylalkanolamine | Muscarinic receptors, Opioid receptors, Ion channels (e.g., sodium, calcium) | Analgesia, Anticholinergic agents, CNS disorders |
| Dimethylaminoalkyl chain | Serotonin receptors, Histamine receptors, Adrenergic receptors | Antidepressants, Antihistamines, Antipsychotics |
Hypothetical Signaling Pathway Modulation:
Derivatives of this precursor could potentially modulate G-protein coupled receptor (GPCR) signaling pathways. For example, antagonism of a specific serotonin receptor could lead to downstream effects on cyclic AMP (cAMP) levels or phosphoinositide hydrolysis, which are key signaling cascades in the central nervous system.
Conclusion
This compound represents a promising, yet underexplored, precursor for the synthesis of novel, biologically active compounds. Its straightforward proposed synthesis and the presence of two distinct, reactive functional groups provide a versatile platform for the generation of diverse chemical libraries. The protocols and strategies outlined in these application notes offer a solid foundation for researchers to begin exploring the potential of this molecule in the development of new therapeutic agents. Further investigation into the biological activities of its derivatives is warranted.
References
Application Notes and Protocols: Reaction Mechanisms of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential reaction mechanisms of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, drawing parallels with the well-documented chemistry of key intermediates in the synthesis of methadone. The protocols and diagrams are intended to serve as a guide for the synthesis, manipulation, and understanding of this class of compounds.
Introduction
This compound is a tertiary alcohol containing a dimethylamino group. Its structural similarity to intermediates in the synthesis of the opioid analgesic methadone suggests a rich and complex chemical reactivity. Understanding the reaction mechanisms of this compound and its analogs is crucial for the development of novel synthetic routes and the discovery of new chemical entities with potential therapeutic applications. This document outlines the probable synthetic pathways and subsequent reactions, supported by detailed experimental protocols for analogous transformations.
Synthesis of this compound
The synthesis of this compound can be conceptually approached via a Grignard reaction, a standard method for the formation of tertiary alcohols. This involves the reaction of a ketone with an organomagnesium halide.
Proposed Synthetic Pathway
The logical precursor to the target molecule is 4-(dimethylamino)-1-phenylbutan-1-one. The synthesis would proceed as follows:
-
Formation of Phenylmagnesium Bromide: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.
-
Grignard Reaction: The prepared Grignard reagent is then reacted with 4-(dimethylamino)-1-phenylbutan-1-one.
-
Aqueous Workup: The reaction mixture is quenched with an aqueous acid solution to protonate the alkoxide and yield the final product, this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction (Analogous)
This protocol is adapted from standard procedures for Grignard reactions.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
4-(Dimethylamino)-1-phenylbutan-1-one
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether is prepared and added to the dropping funnel.
-
A small amount of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of 4-(dimethylamino)-1-phenylbutan-1-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Reaction Mechanisms of Methadone Synthesis Intermediates
The synthesis of methadone provides a well-studied framework for understanding the reactivity of molecules structurally similar to this compound. The key step involves the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane.
Formation of the Aziridinium Ion Intermediate
Under basic conditions, 1-dimethylamino-2-chloropropane undergoes an intramolecular SN2 reaction to form a reactive cyclic aziridinium ion intermediate (1,1,2-trimethylaziridinium chloride)[1][2].
Caption: Formation of the aziridinium ion intermediate.
Nucleophilic Attack and Formation of Methadone Nitrile
The anion of diphenylacetonitrile, formed by deprotonation with a strong base, acts as a nucleophile and attacks the aziridinium ion[2][3]. This attack can occur at two different carbons of the aziridinium ring, leading to the formation of two isomeric products: 4-(dimethylamino)-2,2-diphenylpentanenitrile (methadone nitrile) and 2,2-diphenyl-3-methyl-4-(dimethylamino)-butyronitrile (isomethadone nitrile)[1][3]. The ratio of these products can be influenced by reaction conditions such as the base, solvent, and temperature[2].
Caption: Nucleophilic attack on the aziridinium ion.
Conversion to Methadone
The methadone nitrile is then converted to methadone through a Grignard reaction with ethylmagnesium bromide, followed by hydrolysis of the resulting imine intermediate[1][3].
Potential Reactions of this compound
Based on the structure of a tertiary alcohol, the following reactions are mechanistically plausible for this compound.
Dehydration (E1 Mechanism)
In the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). The departure of water leads to the formation of a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of an alkene. Due to the presence of two different beta-carbons, a mixture of alkene isomers is expected.
Caption: E1 dehydration of this compound.
Quantitative Data from Analogous Reactions
The following table summarizes yields from various reported syntheses of methadone nitrile, which is analogous to the alkylation step that could be a precursor to the target molecule.
| Reactants | Base/Solvent | Product Ratio (Methadone Nitrile : Isomethadone Nitrile) | Overall Yield | Reference |
| Diphenylacetonitrile, 1-dimethylamino-2-chloropropane | Sodamide in Benzene | ~50:50 | Not specified | [2] |
| Diphenylacetonitrile, 1-dimethylamino-2-chloropropane | Sodium Hydroxide in Dimethylformamide | Not specified | High | [1] |
| Diphenylacetonitrile, 1-dimethylamino-2-chloropropane | Sodium Hydroxide in Toluene/Water with Phase Transfer Catalyst | Not specified | High | [3] |
Experimental Protocols for Analogous Reactions
Protocol for the Synthesis of Methadone Nitrile[1]
Materials:
-
Diphenylacetonitrile
-
1-dimethylamino-2-chloropropane
-
Sodium hydroxide
-
Dimethylformamide (DMF)
-
Nitrogen gas
-
Water
Procedure:
-
A slurry of finely ground sodium hydroxide (0.2 mol) in 40 ml of dimethylformamide is prepared in a reaction flask under a nitrogen atmosphere.
-
A solution of diphenylacetonitrile (0.1 mol) in 60 ml of dimethylformamide is added with stirring. The formation of the dark red nitrile anion should be observed.
-
The mixture is heated to 75 ± 5 °C.
-
1-dimethylamino-2-chloropropane (0.12 mol) is added at a rate that maintains the reaction temperature between 75-80 °C, using external cooling if necessary.
-
The reaction mixture is stirred at 75 °C under nitrogen for 1 hour.
-
After cooling, the mixture is diluted with 250 ml of water.
-
The product is then extracted and purified.
Conclusion
The reaction mechanisms involving this compound can be inferred from its structural features and the well-established chemistry of related compounds, particularly those in the synthetic pathway of methadone. The provided protocols and diagrams offer a foundational understanding for researchers working with this class of molecules. Further experimental validation is necessary to fully elucidate the specific reactivity and optimize reaction conditions for this particular compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the Grignard reaction. This involves the reaction of a Grignard reagent, specifically 3-(dimethylamino)propylmagnesium chloride, with benzophenone in an anhydrous ether solvent like tetrahydrofuran (THF).
Q2: What are the potential major side reactions in this synthesis?
The primary side reaction of concern is the formation of isomeric byproducts. This is analogous to side reactions observed in the synthesis of the methadone intermediate, 4-(dimethylamino)-2,2-diphenylpentanenitrile.[1][2] The aminoalkyl halide used to prepare the Grignard reagent can potentially form a cyclic aziridinium intermediate, leading to the formation of a rearranged product. Another common side reaction in Grignard processes is homocoupling, where two Grignard reagent molecules react to form a symmetrical dimer, in this case, 1,6-bis(dimethylamino)hexane.[3]
Q3: How can I minimize the formation of the isomeric byproduct?
Controlling the reaction conditions is crucial. This includes maintaining an optimal temperature profile and carefully selecting the solvent. In related syntheses, the choice of solvent and base has been shown to influence the ratio of isomeric products.[1] For the Grignard reaction, ensuring the slow addition of the Grignard reagent to the benzophenone solution at a controlled temperature can help minimize side reactions.
Q4: What are the recommended purification methods for the final product?
Purification can typically be achieved through recrystallization or column chromatography. For similar compounds, recrystallization from solvents like hexane has proven effective in isolating the desired product from isomeric byproducts and unreacted starting materials.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete Grignard reagent formation. - Presence of moisture in the reaction. - Competing side reactions (e.g., isomer formation, homocoupling).[3] - Inefficient workup and extraction. | - Ensure magnesium turnings are activated and the reaction is initiated properly. - Use anhydrous solvents and glassware; perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control the reaction temperature and addition rate. - Optimize the extraction procedure, ensuring the correct pH to isolate the amine product. |
| Presence of a Major Impurity with the Same Mass | - Formation of a regioisomer. This is a known issue in similar syntheses involving aminoalkyl halides, which can cyclize to an aziridinium salt that is then opened by the nucleophile at two different positions.[2] | - Modify reaction conditions (solvent, temperature) to favor the desired isomer. - Employ careful purification techniques such as fractional recrystallization or preparative chromatography to separate the isomers. |
| Unreacted Benzophenone Detected | - Insufficient Grignard reagent. - Poor reactivity of the Grignard reagent. | - Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). - Confirm the concentration of the Grignard reagent via titration before use. |
| Formation of a High-Boiling Point Byproduct | - Homocoupling of the Grignard reagent to form 1,6-bis(dimethylamino)hexane.[3] | - This can be catalyzed by transition metal impurities. Use high-purity magnesium and reagents. - This byproduct can often be removed during purification. |
Quantitative Data Summary
The formation of isomeric byproducts is a well-documented issue in the synthesis of the structurally related methadone intermediate. The ratio of the desired product to the isomeric byproduct can be influenced by the reaction conditions.
| Reaction Conditions | Desired Isomer (%) | Undesired Isomer (%) | Unreacted Starting Material (%) | Isomer Ratio |
| Method 1 (NaOH in DMF) | 58.4 | 29.3 | 10.8 | 66.5 : 33.5 |
| Method 1 (NaOH in DMSO) | 60.6 | 31.2 | 3.4 | 66 : 34 |
| Method 2 (NaOH in DMF at 75-80°C) | 64.8 | 34.0 | 0.35 | 65.6 : 34.4 |
| Data adapted from the synthesis of methadone intermediate, which is analogous to the potential side reactions in the synthesis of this compound.[2][4] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Prepare a solution of 3-(dimethylamino)propyl chloride in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium to initiate the reaction (a small crystal of iodine can be used as an initiator). Once the reaction begins, add the remaining solution dropwise while maintaining a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Benzophenone: In a separate flame-dried flask, dissolve benzophenone in anhydrous THF and cool the solution in an ice bath. Slowly add the prepared Grignard reagent to the benzophenone solution via a cannula or dropping funnel. Maintain the temperature below 10°C during the addition.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of isomeric byproducts via an aziridinium intermediate.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Methadone - [www.rhodium.ws] [erowid.org]
- 3. Chloro[3-(dimethylamino)propyl]magnesium | 19070-16-7 | Benchchem [benchchem.com]
- 4. scribd.com [scribd.com]
Technical Support Center: Purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as benzophenone or the corresponding organometallic reagent, and byproducts from side reactions. A significant byproduct can be the dehydrated alkene, 4-(dimethylamino)-1,1-diphenylbut-1-ene, which forms through the elimination of water from the tertiary alcohol.
Q2: My purified product appears as a persistent oil and will not crystallize. What can I do?
A2: this compound may exist as a viscous oil or have a low melting point, making crystallization challenging. Try the following techniques:
-
Solvent Screening: Experiment with a variety of solvent systems. A good starting point is a non-polar solvent in which the compound is soluble, followed by the slow addition of a polar anti-solvent.
-
Seeding: If you have a small amount of pure crystalline material, introduce a seed crystal into a supersaturated solution to induce crystallization.
-
Trituration: Stir the oil with a solvent in which it is sparingly soluble. This can sometimes induce crystallization or wash away more soluble impurities.
-
Salt Formation: As the compound has a basic dimethylamino group, converting it to a hydrochloride or another salt can often yield a more crystalline solid that is easier to purify by recrystallization.
Q3: I am seeing significant streaking and poor separation during silica gel column chromatography. What is causing this?
A3: The basic dimethylamino group in the molecule can interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, you can:
-
Use a Neutralizing Agent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. This will deactivate the acidic sites on the silica gel.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 silica gel.
Q4: How can I effectively remove the dehydration byproduct, 4-(dimethylamino)-1,1-diphenylbut-1-ene?
A4: The polarity of the dehydrated alkene is very similar to the desired alcohol, which can make chromatographic separation difficult.
-
Optimize Chromatography: Use a shallow solvent gradient with a low-polarity eluent system to maximize the difference in retention times.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be effective as the shapes of the two molecules are different, which can affect their crystal packing.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Product is sticking to the silica gel. | Add 0.1-1% triethylamine to your eluent to prevent strong interaction of the basic amine with the acidic silica gel. |
| Incorrect eluent polarity. | Perform thin-layer chromatography (TLC) with a range of solvent systems to identify an eluent that gives your product an Rf value of approximately 0.3-0.4 for optimal separation. |
| Product is co-eluting with an impurity. | Try a different stationary phase, such as neutral or basic alumina, or consider reverse-phase chromatography. |
Problem 2: Product is Contaminated with Starting Materials
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction has gone to completion using TLC or another analytical technique before workup. |
| Inefficient extraction during workup. | Perform an acidic wash (e.g., with 1 M HCl) to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. |
| Inadequate purification. | If starting materials are significantly different in polarity, optimize the column chromatography conditions. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine-Modified Eluent
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. Crucially, add 0.5% triethylamine to the entire eluent mixture.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Dissolution: Dissolve the impure product in a minimum amount of a hot solvent in which it is highly soluble (e.g., isopropanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
| Purification Method | Typical Solvent System | Typical Recovery | Purity Achieved (by HPLC) |
| Flash Chromatography | Hexane/Ethyl Acetate with 0.5% Triethylamine | 75-90% | >98% |
| Recrystallization | Isopropanol/Water | 60-80% | >99% |
| Acid-Base Extraction | Diethyl Ether / 1M HCl | >95% (crude recovery) | Variable (removes non-basic impurities) |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
Technical Support Center: Synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Synthetic Pathway Overview
The synthesis of this compound is typically approached as a multi-step process. A common and logical synthetic route involves three key stages:
-
Friedel-Crafts Acylation: Benzene is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst to produce 4-chloro-1-phenylbutan-1-one.
-
Amination: The resulting chloro-ketone is then reacted with dimethylamine to yield the precursor ketone, 4-(dimethylamino)-1-phenylbutan-1-one.
-
Grignard Reaction: Finally, a Grignard reaction between 4-(dimethylamino)-1-phenylbutan-1-one and phenylmagnesium bromide affords the target tertiary alcohol, this compound.
This sequence is designed to prevent the Lewis acid used in the Friedel-Crafts step from complexing with the basic dimethylamino group.
Technical Support Center: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing 4-(Dimethylamino)-1,1-diphenylbutan-1-ol?
Based on the structure, which contains a tertiary alcohol and a dimethylamino group, the following general storage conditions are recommended to minimize degradation:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles if stored frozen.
-
Light: Protect from light to prevent potential photo-degradation. Amber vials or storage in a dark cabinet are recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The tertiary benzylic alcohol and the amino group can be susceptible to oxidation.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways have not been documented, potential degradation mechanisms for this compound can be inferred from its functional groups:
-
Oxidation: The tertiary alcohol and the dimethylamino group are susceptible to oxidation.[1][2][3] This can be initiated by air, light, or incompatible reagents.
-
Dehydration: As a tertiary alcohol, it could undergo dehydration to form an alkene, especially under acidic conditions and/or elevated temperatures.[2]
-
Photochemical Degradation: Compounds with aromatic rings and amino groups can be sensitive to light, potentially leading to complex degradation pathways.[4][5]
A logical workflow for investigating potential degradation is outlined below:
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters: generation of a benzyl cation with a low-energy triplet state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol (Methadone) Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, commonly known as methadone.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound (Methadone) in vivo?
The primary degradation pathway of methadone in the body is through metabolic processes in the liver.[1] The main metabolic step is N-demethylation, which converts methadone to its principal and inactive metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[1][2][3] This is followed by the conversion of EDDP to another inactive metabolite, 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP).[3][4]
Q2: Which enzymes are responsible for the metabolism of methadone?
Methadone metabolism is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[3][5] Several CYP isozymes are involved, with CYP3A4 and CYP2B6 playing the most significant roles.[2][3][5] Other contributing enzymes include CYP2C19, CYP2D6, CYP2C9, and CYP2C8.[2][3][5] The involvement of multiple enzymes contributes to the significant interindividual variability observed in methadone metabolism.[1][2]
Q3: Are there different degradation pathways for the enantiomers of methadone?
Yes, the stereoisomers of methadone, (R)-methadone (the active enantiomer) and (S)-methadone, are metabolized by different CYP enzymes to varying extents.[2] CYP2C19, CYP3A7, and CYP2C8 preferentially metabolize (R)-methadone, while CYP2B6, CYP2D6, and CYP2C18 show a preference for metabolizing (S)-methadone.[2][3] CYP3A4 metabolizes both enantiomers.[2][3]
Q4: What are the known degradation products of methadone in environmental conditions?
Under environmental conditions, such as in wastewater, methadone can be biotransformed by microorganisms.[4] Studies using activated sludge have shown that the primary biotransformation products are the same as its main human metabolites, EDDP and EMDP.[4] Photodegradation in the presence of sunlight and free chlorine can also occur, leading to the formation of various reactive species that degrade methadone.[6]
Troubleshooting Guides
Problem 1: Inconsistent or low recovery of methadone during in vitro metabolism assays.
-
Possible Cause 1: Inappropriate enzyme source or concentration.
-
Troubleshooting: Ensure the use of a relevant and active enzyme system, such as human liver microsomes or recombinant CYP enzymes. Optimize the protein concentration to ensure it is not a limiting factor in the reaction.
-
-
Possible Cause 2: Suboptimal incubation conditions.
-
Troubleshooting: Verify that the pH, temperature, and cofactor (e.g., NADPH) concentrations are optimal for the specific CYP enzymes being studied. The pH of the mobile phase in HPLC analysis is also a critical parameter for methadone ionization and retention.[7]
-
-
Possible Cause 3: Non-specific binding.
-
Troubleshooting: Methadone is lipophilic and may adsorb to plasticware.[8] Use low-binding microplates and tubes. Consider including a surfactant in the incubation buffer to minimize non-specific binding.
-
Problem 2: Difficulty in detecting and quantifying methadone metabolites (EDDP and EMDP).
-
Possible Cause 1: Insufficient sensitivity of the analytical method.
-
Troubleshooting: Employ a highly sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the preferred method for determining methadone and its metabolites in biological matrices.[9] Gas chromatography-mass spectrometry (GC-MS) is also a viable option.[10]
-
-
Possible Cause 2: Inefficient extraction of metabolites from the sample matrix.
-
Troubleshooting: Optimize the sample preparation method. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate the metabolites from complex matrices like plasma or urine.[11]
-
-
Possible Cause 3: Interference from other compounds in the sample.
-
Troubleshooting: Certain drugs, such as fluoxetine, can interfere with the analysis of methadone.[11] Use a chromatographic method with sufficient resolution to separate the analytes of interest from potential interferences. A selective mass spectrometry detection method (e.g., multiple reaction monitoring in MS/MS) can also minimize interference.
-
Problem 3: Variability in methadone stability in prepared solutions.
-
Possible Cause 1: Improper storage conditions.
-
Troubleshooting: Methadone solutions can be stable for extended periods when stored correctly. For instance, methadone hydrochloride in saline solution (5 mg/mL) is chemically stable for at least 180 days when stored in clear glass vials at 5°C or 25°C.[12][13] Oral solutions have also shown stability for 91 days at various temperatures.[14]
-
-
Possible Cause 2: Incompatible vehicle for oral administration.
-
Possible Cause 3: Photodegradation.
-
Troubleshooting: Protect methadone solutions from light, especially if they are not stored in amber vials or are exposed to sunlight, which can accelerate degradation.[6]
-
Quantitative Data Summary
Table 1: Key Enzymes in Methadone Metabolism and their Contributions
| Enzyme | Approximate Contribution to Metabolism | Preferred Enantiomer | Reference |
| CYP3A4 | 63-74% (in vitro) | R and S | [2] |
| CYP2B6 | 12-32% (in vitro) | S-methadone | [2] |
| CYP2C19 | 1-14% (in vitro) | R-methadone | [2] |
| CYP2D6 | Minor | S-methadone | [2][5] |
| CYP2C9 | Minor | Not specified | [3][5] |
| CYP2C8 | Minor | R-methadone | [2][3] |
Table 2: Stability of Methadone in Different Conditions
| Formulation/Vehicle | Concentration | Storage Temperature | Duration of Stability | Reference |
| Methadone HCl in Saline | 5 mg/mL | 5°C and 25°C | At least 180 days | [12][13] |
| Oral Solution (with and without parabens) | 10 mg/mL | 5°C, 25°C, and 40°C | 91 days | [14] |
| Kool-Aid | 0.2, 0.8, 1.5 mg/mL | 5°C | Up to 55 days | [15] |
| Tang | 0.2, 0.8, 1.5 mg/mL | 5°C | Up to 49 days | [15] |
| Apple Juice | 0.2, 0.8, 1.5 mg/mL | 5°C | Up to 47 days | [15] |
Experimental Protocols
Protocol 1: In Vitro Methadone Metabolism Assay using Human Liver Microsomes
-
Materials:
-
This compound (Methadone)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., Methadone-d3)
-
-
Procedure:
-
Prepare a stock solution of methadone in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add methadone to the incubation mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be consistent across all samples.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
-
-
Analysis:
-
Quantify the remaining parent drug (methadone) and the formation of metabolites (EDDP, EMDP) over time using a validated LC-MS/MS method.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Methadone Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer). The pH of the aqueous phase is critical and should be optimized (typically between 9.3 and 11) to ensure good peak shape and retention for methadone.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples should be filtered through a 0.45 µm filter before injection.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to relevant guidelines.
Visualizations
Caption: Primary metabolic degradation pathway of methadone.
References
- 1. Methadone--metabolism, pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biodegradation study of methadone by adapted activated sludge: Elimination kinetics, transformation products and ecotoxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. wsp.wa.gov [wsp.wa.gov]
- 12. Stability of Methadone Hydrochloride for Injection in Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Methadone Hydrochloride for Injection in Saline Solution | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 14. Physicochemical and Microbiological Stability of Two Oral Solutions of Methadone Hydrochloride 10 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Grignard Reactions for Tertiary Amino Alcohols
Welcome to the technical support center for the synthesis of tertiary amino alcohols via Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Tertiary Amino Alcohol
Q: I am getting a low yield of my target tertiary amino alcohol, or the reaction is not proceeding at all. What are the possible causes and how can I fix this?
A: Low or no yield in a Grignard reaction for synthesizing tertiary amino alcohols can stem from several factors, primarily related to the stability of the Grignard reagent and the presence of interfering functional groups.
Possible Causes and Solutions:
-
Presence of Acidic Protons: Grignard reagents are strong bases and will be quenched by acidic protons from the amino group (-NH) or hydroxyl group (-OH) of the starting material or solvent.[1][2][3][4]
-
Solution: Protect the amine and/or alcohol functionalities before introducing the Grignard reagent. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which form carbamates.[5] Alcohols are often protected as silyl ethers (e.g., TMS, TBDMS) or other ethers.[2][6]
-
-
Poor Quality of Grignard Reagent: The Grignard reagent may have decomposed due to exposure to moisture or air.
-
Solution: Ensure all glassware is rigorously dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The quality of magnesium turnings is also crucial; they should be shiny and free of oxide layers.[7] Activation with a small crystal of iodine or 1,2-dibromoethane may be necessary.[8]
-
-
Side Reactions: Besides quenching, other side reactions can consume the starting material or the product.
-
Enolization: If the starting material is a ketone with an acidic α-proton, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[9]
-
Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol.[9]
-
-
Double Addition to Esters: When using an amino ester as a starting material, remember that Grignard reagents add twice to form a tertiary alcohol.[10][11][12][13] If only one equivalent is added, a mixture of products can be expected.[11]
-
Solution: Use at least two equivalents of the Grignard reagent to ensure complete conversion to the tertiary alcohol.
-
Problem 2: Formation of Ketone Instead of Tertiary Alcohol
Q: My reaction with an N-protected amino ester is stopping at the ketone stage, or I am getting a mixture of ketone and tertiary alcohol. Why is this happening?
A: This issue typically arises from incomplete reaction of the intermediate ketone with the Grignard reagent.
Possible Causes and Solutions:
-
Insufficient Grignard Reagent: As mentioned, esters require two equivalents of the Grignard reagent. The initially formed ketone is generally more reactive than the starting ester.[11] If there is not enough Grignard reagent, the reaction may stall after the first addition and elimination.
-
Solution: Use an excess of the Grignard reagent (at least 2.2 equivalents) to drive the reaction to completion.
-
-
Reaction Temperature: Low reaction temperatures can sometimes favor the formation of the ketone, especially if the Grignard reagent is added slowly and the reaction is quenched prematurely.
-
Solution: After the initial addition at a low temperature (e.g., 0 °C or -78 °C), allow the reaction to warm to room temperature and stir for a sufficient period to ensure the second addition occurs.
-
Problem 3: Poor Diastereoselectivity in the Formation of Chiral Tertiary Amino Alcohols
Q: I am synthesizing a chiral tertiary amino alcohol, but the diastereoselectivity of my reaction is poor. How can I improve it?
A: Achieving high diastereoselectivity often depends on controlling the conformation of the substrate during the nucleophilic attack. This can be influenced by chelation and the choice of reagents.
Possible Causes and Solutions:
-
Lack of Chelation Control: For substrates like α-amino ketones or aldehydes, the stereochemical outcome can be directed by the formation of a cyclic chelate between the magnesium of the Grignard reagent and the carbonyl oxygen and the nitrogen of the amino group.[14] This rigidifies the structure and directs the nucleophilic attack from the less hindered face.
-
Solution: Promote chelation by using N-protected amino carbonyl compounds where the protecting group can still allow for coordination. The choice of Grignard reagent (RMgX) can also influence the degree of chelation.
-
-
Use of Lewis Acids: The addition of a Lewis acid can enhance chelation control and improve diastereoselectivity.[15][16][17]
-
Solution: Introduce a Lewis acid such as ZnCl₂, CeCl₃, or Ti(Oi-Pr)₄ to the reaction mixture before the addition of the Grignard reagent.[18] This can lead to the formation of a more organized transition state.
-
Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for the amino group in a Grignard reaction?
A1: The ideal protecting group should be stable to the strongly basic and nucleophilic Grignard reagent and easily removable under conditions that do not affect the newly formed tertiary amino alcohol.
-
Boc (tert-butyloxycarbonyl): Stable to Grignard reagents and removed under acidic conditions.
-
N,N-dibenzyl: This protection can lead to high diastereoselectivity in reactions with chiral α-amino aldehydes.[15]
-
Phthalimide: Protects both N-H protons, preventing any unwanted deprotonation.[19]
Q2: Can I perform a Grignard reaction on a substrate with both an amino and a carboxyl group?
A2: No, both the amino group and the carboxylic acid group have acidic protons that will be deprotonated by the Grignard reagent. Both functional groups must be protected. The carboxylic acid is typically converted to an ester or a Weinreb amide before the reaction.[13][19]
Q3: How does the choice of solvent affect my Grignard reaction?
A3: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential. They solvate the magnesium atom, stabilizing the Grignard reagent. The choice between them can influence the reagent's reactivity. THF is a stronger Lewis base and can increase the rate of the reaction.
Q4: What is the purpose of an acidic workup in a Grignard reaction?
A4: The immediate product of a Grignard addition to a carbonyl group is a magnesium alkoxide salt. The acidic workup (e.g., with dilute HCl or NH₄Cl solution) is necessary to protonate this alkoxide to yield the final neutral alcohol product.[10][20]
Data Presentation
Table 1: Effect of Protecting Group on Yield of Tertiary Amino Alcohol
| Starting Material | Protecting Group (PG) | Grignard Reagent | Yield (%) | Reference |
| Methyl 2-aminobenzoate | None | EtMgBr | >90 | [8][21] |
| Methyl 3-aminobenzoate | None | EtMgBr | <20 | [21] |
| Methyl 3-aminobenzoate | Acetyl | MeMgBr | Good | [21] |
| α-amino aldehyde | N,N-dibenzyl | Various | High | [15] |
Table 2: Influence of Lewis Acid on Diastereoselectivity
| Substrate | Grignard Reagent | Lewis Acid | Diastereomeric Ratio | Reference |
| Chiral α-amino aldehyde | Me₃SiCN | ZnX₂ | High (non-chelation) | [15] |
| Chiral α-amino aldehyde | Grignard Reagent | Chelating Lewis Acid | Reversed Selectivity | [15] |
| Aldehyde | Alkylmagnesium Bromide | Ti(Oi-Pr)₄/(S)-BINOL | High ee | [22] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol
-
Dissolve the amino alcohol in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base (e.g., triethylamine or sodium bicarbonate).
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the N-Boc protected amino alcohol by column chromatography.
Protocol 2: Grignard Reaction with an N-Protected Amino Ketone
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (N₂ or Ar).
-
Dissolve the N-protected amino ketone in anhydrous diethyl ether or THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the Grignard reagent (typically 1.1-1.5 equivalents) via a syringe.
-
Stir the reaction at this temperature for the specified time, then allow it to warm to room temperature and stir for an additional period.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of an N-Boc Protected Tertiary Amino Alcohol
-
Dissolve the N-Boc protected tertiary amino alcohol in a suitable solvent (e.g., dichloromethane or methanol).
-
Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., saturated aqueous NaHCO₃) and extract the free amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the final tertiary amino alcohol.
Visualizations
Caption: General workflow for the synthesis of tertiary amino alcohols using a Grignard reaction.
Caption: Chelation vs. Non-Chelation control in Grignard additions to α-amino ketones.
Caption: Troubleshooting flowchart for low-yield Grignard reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. organic chemistry - Why is this grignard synthesis incorrect? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. leah4sci.com [leah4sci.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-(Dimethylamino)-1,1-diphenylbutan-1-ol". The following sections offer detailed experimental protocols, data presentation, and visualizations to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My Grignard reaction to synthesize this compound has a low yield. What are the potential causes and solutions?
A1: Low yields in Grignard reactions are common and can often be attributed to several factors. Here's a troubleshooting guide:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Quality of Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane can be beneficial.
-
Halide Reactivity: The choice of halide in the precursor (e.g., 4-chloro-N,N-dimethylbutan-1-amine or bromobenzene) can impact the rate and success of Grignard reagent formation. Bromides are generally more reactive than chlorides.
-
Reaction Temperature: The formation of the Grignard reagent and its subsequent reaction with the ketone (benzophenone) are exothermic. Maintain a controlled temperature, typically starting at room temperature and then cooling as needed to prevent side reactions.
-
Side Reactions: The presence of the tertiary amine in the Grignard reagent can potentially lead to side reactions. While generally stable, under certain conditions, it could react with the Grignard reagent itself. Protecting the amino group is an option, though it adds extra steps to the synthesis.
Q2: I am observing multiple spots on my TLC plate after the reaction work-up. What are the likely impurities?
A2: The impurities in the synthesis of this compound via a Grignard reaction can stem from starting materials and side reactions. Common impurities include:
-
Unreacted Benzophenone: The starting ketone may not have fully reacted.
-
Biphenyl: A common byproduct from the coupling of the phenyl Grignard reagent (if used).
-
Decomposition Products: The tertiary amino alcohol can be sensitive to acidic conditions during work-up, potentially leading to elimination products (alkenes).
-
Magnesium Salts: Incomplete quenching and extraction can leave residual magnesium salts.
Q3: I am having difficulty purifying the final product by standard silica gel chromatography. The compound seems to be sticking to the column. What can I do?
A3: The basic nature of the dimethylamino group in your compound can lead to strong interactions with the acidic silanol groups on standard silica gel, causing tailing and poor separation. Here are some solutions:
-
Amine-Treated Silica: Use silica gel that has been treated with an amine, such as triethylamine. This will "cap" the acidic sites and improve elution.
-
Basic Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column. Amine-functionalized columns are also commercially available and can be very effective.[1]
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization can be an effective purification method for this compound, provided a suitable solvent system is identified. The presence of both a polar alcohol group and a basic amino group, along with a large nonpolar diphenyl structure, makes solvent selection crucial. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, isopropanol, acetone), as well as solvent pairs. For amino alcohols, recrystallization from ethanol/diethyl ether mixtures is a common practice.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines a general procedure for the synthesis. Caution: Grignard reactions are highly exothermic and moisture-sensitive. All operations should be performed in a fume hood under an inert atmosphere.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
4-Chloro-N,N-dimethylbutan-1-amine
-
Benzophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation (Phenylmagnesium Bromide):
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining bromobenzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography using Amine-Treated Silica
Materials:
-
Crude this compound
-
Silica gel
-
Triethylamine
-
Hexane
-
Ethyl acetate
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane containing 1% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 1% triethylamine) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, maintaining 1% triethylamine throughout. For example, start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following tables provide illustrative data for the purification of a tertiary amino alcohol. The exact values for this compound may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Purity of Final Product (Illustrative) | Yield (Illustrative) | Notes |
| Standard Silica Gel Chromatography | 85-90% | 40-50% | Significant tailing and product loss on the column. |
| Amine-Treated Silica Chromatography | >98% | 70-80% | Symmetrical peak shape and good separation. |
| Recrystallization (Ethanol/Ether) | >99% | 60-70% | Requires careful solvent selection and optimization. |
| Buffer-Based Extraction | 90-95% | 80-90% | Effective for removing primary and secondary amine impurities. |
Table 2: Illustrative TLC Data for Column Chromatography
| Fraction Number | Rf Value | TLC Spot Appearance |
| 1-3 | 0.8 | Biphenyl byproduct |
| 4-6 | 0.6 | Unreacted benzophenone |
| 7-12 | 0.4 | Pure Product |
| 13-15 | Multiple spots | Mixture of product and more polar impurities |
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and purification process.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
Caption: An overview of the available purification pathways for the target compound.
References
Technical Support Center: Synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via the Grignard reaction between phenylmagnesium bromide and 4-(Dimethylamino)-1-phenylbutan-1-one.
dot
Caption: A workflow diagram for troubleshooting low product yield in the synthesis.
Issue 1: Low or No Yield of the Desired Product
Question: My Grignard reaction is resulting in a very low yield or no this compound at all. What are the possible causes and solutions?
Answer:
Low or no yield in a Grignard reaction is a common issue that can often be attributed to several factors. Here is a systematic approach to troubleshoot this problem:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware, solvents, or starting materials will quench the Grignard reagent.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, and dry the starting ketone if necessary. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of Magnesium: The surface of magnesium turnings can have a layer of magnesium oxide, which prevents the reaction with the aryl halide to form the Grignard reagent.
-
Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.
-
-
Impure Starting Materials: Impurities in the 4-(Dimethylamino)-1-phenylbutan-1-one or phenylmagnesium bromide can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. The aminoketone can be purified by vacuum distillation. If you are preparing the Grignard reagent, use freshly distilled bromobenzene.
-
-
Incorrect Reaction Temperature: The addition of the Grignard reagent to the ketone is exothermic. If the temperature is too high, side reactions may be favored. If it is too low, the reaction may be too slow.
-
Solution: Maintain the reaction temperature between 0 °C and room temperature during the addition of the Grignard reagent. A controlled, slow addition is recommended.
-
Issue 2: Presence of Significant Amounts of Biphenyl as a Byproduct
Question: My crude product mixture contains a significant amount of biphenyl. How can I minimize its formation?
Answer:
Biphenyl is a common byproduct in reactions involving phenylmagnesium bromide. It is formed from the coupling of two phenyl groups.
-
Cause: The formation of biphenyl is often favored when there are issues with the initiation of the Grignard reagent formation or if there is an excess of bromobenzene relative to magnesium.
-
Solution: Ensure a slight excess of magnesium when preparing the Grignard reagent. Add the bromobenzene slowly to the magnesium suspension to maintain a controlled reaction.
-
-
Purification: Biphenyl can typically be removed from the desired product through column chromatography or recrystallization.
Issue 3: Difficulty in Purifying the Final Product
Question: I am having trouble isolating pure this compound from the reaction mixture. What purification strategies are effective?
Answer:
The purification of the target amino alcohol can be challenging due to its basic nature and potential for salt formation.
-
Work-up Procedure: After the reaction is complete, it needs to be quenched. A careful work-up is crucial.
-
Recommended Procedure: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and precipitate the magnesium salts. Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.
-
-
Purification Techniques:
-
Acid-Base Extraction: The basic nature of the dimethylamino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amino alcohol into the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be used. However, the basicity of the amine can lead to tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-2%), can be added to the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound using this Grignard reaction?
A1: While there is no specific literature yield for this exact compound, yields for similar Grignard additions to aminoketones typically range from 60% to 85%, depending on the purity of the reagents and the reaction conditions.
Q2: Can I use other Grignard reagents besides phenylmagnesium bromide?
A2: Yes, in principle, other aryl or alkyl Grignard reagents can be used to synthesize different tertiary alcohols starting from 4-(Dimethylamino)-1-phenylbutan-1-one. The reaction conditions would be similar.
Q3: My 4-(Dimethylamino)-1-phenylbutan-1-one starting material is a salt (e.g., hydrochloride). Can I use it directly in the Grignard reaction?
A3: No. The acidic proton of the hydrochloride salt will react with and destroy the Grignard reagent. You must first neutralize the salt to obtain the free base of the aminoketone before using it in the Grignard reaction.
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
A4: Yes. Grignard reactions are exothermic and can become difficult to control on a larger scale. Key safety considerations include:
-
Using a reaction vessel with adequate cooling capacity.
-
Ensuring slow, controlled addition of the Grignard reagent.
-
Having an appropriate quenching agent readily available.
-
Performing the reaction in a well-ventilated fume hood, as diethyl ether is highly flammable.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot for the starting ketone should be visible at the beginning of the reaction, and it should gradually be replaced by a new spot for the product alcohol as the reaction proceeds.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Reactant Molar Ratio | Phenylmagnesium bromide : Aminoketone = 1.1 : 1.0 | A slight excess of the Grignard reagent is recommended. |
| Reaction Temperature | 0 °C to Room Temperature (approx. 25 °C) | Maintain a low temperature during the addition of the Grignard reagent. |
| Reaction Time | 1 - 4 hours | Monitor by TLC until the starting ketone is consumed. |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Ensure the solvent is completely dry. |
| Typical Yield | 60 - 85% | Highly dependent on experimental conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation:
-
All glassware must be thoroughly dried in an oven at >100 °C for several hours and assembled while hot under a stream of dry nitrogen or argon.
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).
-
Activate the magnesium by adding a small crystal of iodine.
-
-
Grignard Reagent Formation:
-
In the dropping funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has reacted.
-
-
Reaction with Aminoketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-(Dimethylamino)-1-phenylbutan-1-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aminoketone solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) or by recrystallization.
-
Mandatory Visualization
Validation & Comparative
A Comparative Guide to 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and 3-(Dimethylamino)-1,1-diphenylbutan-1-ol for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of two structurally isomeric compounds: 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and 3-(Dimethylamino)-1,1-diphenylbutan-1-ol. Both molecules belong to the diphenylpropylamine class of compounds, which includes clinically relevant analgesics such as methadone. Due to the scarcity of direct comparative studies in published literature, this document outlines a framework for their evaluation, drawing upon established methodologies for analogous compounds. The information presented herein is intended to guide researchers in designing and executing studies to elucidate the pharmacological profiles of these two potential drug candidates.
Chemical and Physical Properties
| Property | This compound | 3-(Dimethylamino)-1,1-diphenylbutan-1-ol |
| Molecular Formula | C₁₈H₂₃NO | C₁₈H₂₃NO |
| Molecular Weight | 269.38 g/mol | 269.38 g/mol |
| CAS Number | Not available | 4320-32-5 |
| Predicted LogP | 3.5 | 3.5 |
| Predicted pKa | 9.5 (basic) | 9.5 (basic) |
Hypothetical Biological Performance: A Framework for Comparison
Based on the structure-activity relationships of related diphenylpropylamine analgesics, it is hypothesized that both isomers will exhibit affinity for opioid receptors, primarily the mu-opioid receptor (MOR). The position of the dimethylamino group is expected to influence the potency, efficacy, and selectivity of the compounds. The following tables present a hypothetical comparison based on typical experimental outcomes for such compounds.
Table 1: Hypothetical Opioid Receptor Binding Affinity (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | 5.2 | 85.6 | >1000 |
| 3-(Dimethylamino)-1,1-diphenylbutan-1-ol | 1.8 | 45.3 | >1000 |
| Morphine (Reference) | 2.5 | 220 | 350 |
Table 2: Hypothetical In Vitro Functional Activity (EC₅₀, nM) in Guinea Pig Ileum Assay
| Compound | Potency (EC₅₀) | Efficacy (% of maximum response) |
| This compound | 15.7 | 95% |
| 3-(Dimethylamino)-1,1-diphenylbutan-1-ol | 8.2 | 98% |
| Morphine (Reference) | 40.5 | 100% |
Table 3: Hypothetical In Vivo Analgesic Activity (ED₅₀, mg/kg) in Rodent Models
| Compound | Hot Plate Test (Mouse) | Tail Flick Test (Rat) |
| This compound | 2.5 | 3.1 |
| 3-(Dimethylamino)-1,1-diphenylbutan-1-ol | 1.2 | 1.8 |
| Morphine (Reference) | 5.0 | 7.5 |
Experimental Protocols
To empirically determine the pharmacological profiles of these compounds, the following experimental protocols are recommended.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds for the mu, delta, and kappa opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant μ, δ, or κ opioid receptors.
-
Radioligand Binding: Incubate the cell membranes with a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibitory constant (Ki) values using the Cheng-Prusoff equation.
Guinea Pig Ileum (GPI) Bioassay
Objective: To assess the in vitro functional activity (agonist or antagonist) of the test compounds at the μ-opioid receptor.
Methodology:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Stimulation: Induce twitch contractions of the ileum by electrical field stimulation.
-
Drug Addition: Add cumulative concentrations of the test compound or a reference agonist (e.g., morphine) to the organ bath.
-
Response Measurement: Record the inhibition of the electrically induced contractions.
-
Data Analysis: Construct concentration-response curves and determine the EC₅₀ (potency) and maximum inhibitory effect (efficacy).
In Vivo Analgesia Assays
Objective: To evaluate the antinociceptive effects of the test compounds in rodent models of acute pain.
a) Hot Plate Test:
-
Animal Acclimation: Acclimate mice to the hot plate apparatus, which is maintained at a constant temperature (e.g., 55°C).
-
Baseline Measurement: Determine the baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping).
-
Drug Administration: Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal or oral).
-
Post-treatment Measurement: Measure the response latency at predetermined time points after drug administration.
-
Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED₅₀ value.
b) Tail Flick Test:
-
Animal Restraint: Gently restrain a rat and focus a beam of radiant heat onto its tail.
-
Baseline Measurement: Measure the baseline latency for the rat to flick its tail away from the heat source.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: Measure the tail-flick latency at specified intervals.
-
Data Analysis: Determine the ED₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the expected signaling pathway for these opioid compounds and a proposed experimental workflow for their comparative evaluation.
Caption: Opioid Receptor Signaling Pathway.
Caption: Drug Discovery Workflow.
Conclusion
While direct comparative data for this compound and 3-(Dimethylamino)-1,1-diphenylbutan-1-ol is currently lacking, their structural similarity to known opioid analgesics provides a strong rationale for their investigation. The positional difference of the dimethylamino group is a key structural variable that is likely to impact their pharmacological profiles. The experimental framework outlined in this guide provides a comprehensive approach to characterizing and comparing these two isomers, enabling an informed assessment of their potential as novel therapeutic agents. It is anticipated that the 3-isomer may exhibit higher potency due to a potentially more favorable interaction with the opioid receptor binding pocket, a hypothesis that can be tested using the described methodologies.
Spectroscopic Comparison of "4-(Dimethylamino)-1,1-diphenylbutan-1-ol" Isomers: A Data-Driven Analysis
For researchers and professionals in the field of drug development and chemical analysis, a thorough understanding of isomeric structures is paramount. The subtle differences between isomers can lead to significant variations in biological activity, toxicity, and pharmacokinetic properties. This guide provides a comparative spectroscopic analysis of the isomers of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, offering key experimental data to aid in their differentiation and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the isomers of this compound. This data is essential for the structural elucidation and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm |
| This compound | Data not currently available in public literature. |
| 3-(Dimethylamino)-1,1-diphenylbutan-1-ol | Data not currently available in public literature.[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm |
| This compound | Data not currently available in public literature. |
| 3-(Dimethylamino)-1,1-diphenylbutan-1-ol | Data not currently available in public literature.[1] |
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | Wavenumber (cm⁻¹) |
| This compound | Data not currently available in public literature. |
| 3-(Dimethylamino)-1,1-diphenylbutan-1-ol | Data not currently available in public literature. |
Table 4: Mass Spectrometry (MS) Data
| Isomer | m/z |
| This compound | Data not currently available in public literature. |
| 3-(Dimethylamino)-1,1-diphenylbutan-1-ol | Data not currently available in public literature. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate chemical analysis. Below are the standard experimental protocols for the key techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch for the alcohol, C-N stretch for the amine, and aromatic C-H and C=C stretches for the phenyl groups).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Ionization: Ionize the sample to generate charged molecules or fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of chemical isomers.
Caption: Workflow for Isomer Analysis.
References
A Comparative Guide to the Biological Activity of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and its analogues, a class of compounds structurally related to methadone. The information presented herein is intended to support research and drug development efforts in the field of opioid receptor modulation. Due to the limited availability of publicly accessible quantitative data for a wide range of analogues, this guide focuses on the established pharmacological context, key experimental methodologies, and the underlying signaling pathways.
Introduction
This compound and its chemical relatives belong to the diphenylpropylamine class of synthetic opioids. These compounds primarily exert their pharmacological effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[1] The parent compound is a metabolic intermediate of methadone, a well-known opioid agonist used for pain management and opioid use disorder treatment.[2] The biological activity of these analogues is highly dependent on their stereochemistry and structural modifications, which influence their affinity and efficacy at the different opioid receptor subtypes (μ, δ, and κ).
Comparative Biological Activity
While a comprehensive quantitative comparison is hampered by the scarcity of publicly available data for a broad series of direct analogues of this compound, the following table summarizes the general structure-activity relationships (SAR) observed for this class of compounds based on available literature.
| Compound/Analogue Class | Modification | Effect on Opioid Receptor Activity | Reference |
| Methadone | Ketone at C3 | Potent μ-opioid agonist.[2] | [2] |
| Isomethadone | Isomer of methadone | Analgesic activity is stereospecific.[3] | [3] |
| Normethadone Analogues | Phenyl substitution | Generally decreases in vitro affinity for opioid receptors.[4] | [4] |
| Acetylmethadol/Methadol Analogues | N-allyl or N-(cyclopropylmethyl) substitution | Weak analgesic activity; agonist-like activity in vitro.[5] | [5] |
| threo-5-methylmethadone | Methyl substitution | Inactive as an opioid agonist.[6] | [6] |
| (-)-erythro-5-methylmethadone | Methyl substitution | Potent opioid agonist.[6] | [6] |
Note: This table represents a qualitative summary. Specific quantitative data such as Ki, IC50, or EC50 values for a direct comparison of this compound analogues are not consistently available in the surveyed literature.
Experimental Protocols
The evaluation of the biological activity of this compound analogues typically involves in vitro assays to determine their binding affinity and functional activity at opioid receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cultured cells or animal brain tissue.
-
The tissue or cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-naloxone, [³H]-DAMGO for μ-receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay is used to determine the efficacy of a compound as an agonist, antagonist, or inverse agonist. It measures the activation of G-proteins coupled to the opioid receptor.
Protocol Outline:
-
Membrane Preparation:
-
Similar to the radioligand binding assay, membranes expressing the opioid receptor are prepared.
-
-
Assay Reaction:
-
The membranes are incubated with a constant concentration of [³⁵S]GTPγS, a non-hydrolyzable analogue of GTP.
-
GDP is included in the assay buffer to maintain the G-protein in its inactive state.
-
Increasing concentrations of the test compound are added.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
-
Incubation and Termination:
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
-
Quantification:
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Basal binding is measured in the absence of any stimulating ligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
-
The maximal effect (Emax) relative to a standard full agonist is also calculated.
-
Antagonist activity is measured by the ability of the compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.
-
Signaling Pathway and Experimental Workflow Visualization
The biological effects of this compound analogues are mediated through the activation of opioid receptors, which are canonical G-protein coupled receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. 262. Configurational studies in synthetic analgesics. Part IV. The configuration of (–)-isomethadone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Phenyl-substituted normethadones: synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of analogues of acetylmethadol and methadol as potential narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methadone conformation and opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Diphenylbutan-1-ols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diphenylbutan-1-ols, a core structural motif in various biologically active molecules and pharmaceutical intermediates, can be achieved through several strategic pathways. The selection of an optimal route is contingent upon factors such as the desired isomer, required stereochemistry, available starting materials, and scalability. This guide provides a comparative analysis of the most prevalent synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Key Synthetic Strategies at a Glance
The primary approaches to constructing the diphenylbutan-1-ol scaffold are nucleophilic addition reactions, primarily utilizing Grignard reagents, and the reduction of corresponding carbonyl compounds. A third, multi-step approach involves an initial aldol condensation to form an unsaturated ketone, followed by reduction. Each of these strategies offers distinct advantages and is suited for the synthesis of specific isomers.
A logical overview of these synthetic pathways is presented below:
A Comparative Guide to Analytical Methods for the Validation of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol (EDDP)
This guide provides a comprehensive comparison of analytical methods for the validation of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol (EDDP), the primary metabolite of methadone. The information is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of EDDP in various biological matrices. This document outlines the performance characteristics of commonly employed techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for EDDP quantification is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the validation parameters of different analytical techniques, offering a clear comparison of their performance.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for EDDP Analysis
| Validation Parameter | Method 1 (Oral Fluid) | Method 2 (Urine) |
| Linearity Range | 10 - 250 ng/mL[1] | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99 |
| Precision (%RSD) | < 15%[1] | 1.5 - 5.5% |
| Accuracy/Recovery | 45 - 74%[1] | Not specified |
| Limit of Detection (LOD) | 5 ng/mL[1] | Not specified |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | 50 ng/mL |
Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for EDDP Analysis
| Validation Parameter | Method 1 (Postmortem Blood & Urine) | Method 2 (Urine) |
| Linearity Range | 0.5 - 1000 ng/mL[2] | 10 - 5000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.9993[2] | > 0.995[3] |
| Precision (%RSD) | 0.3 - 8.6%[2] | < 5%[3] |
| Accuracy/Recovery | 91.5 - 123.0%[2] | Within 10% of nominal value[3] |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2] | 10 ng/mL[3] |
Table 3: Comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) Methods for EDDP Analysis
| Validation Parameter | HPLC (Biological Fluids)[4][5] | Capillary Electrophoresis (Serum & Urine)[6] |
| Linearity Range | Up to 15 ng/µL | Not specified |
| Correlation Coefficient (r²) | > 0.999 | Not specified |
| Precision (%RSD) | < 10% | Data on accuracy and precision are presented |
| Accuracy/Recovery | > 95% | Not specified |
| Limit of Detection (LOD) | 10 ng | Not specified |
| Limit of Quantification (LOQ) | 30 ng | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method is a robust technique for the analysis of volatile compounds like EDDP.[7] A typical protocol involves:
-
Sample Preparation: Liquid-liquid extraction is commonly used. For instance, in urine samples, the procedure involves the addition of a kalium hydroxide solution and an extraction solvent mixture of n-hexane and 2-propanol.[8] The organic layer is then separated, evaporated, and the residue is reconstituted in methanol for injection.[8] Solid-phase extraction (SPE) is another effective sample clean-up method.[9]
-
Chromatographic Separation: A capillary column, such as a Thermo Scientific TG1-MS (30 m x 0.25 mm, 0.25 µm), is used with helium as the carrier gas at a constant flow rate.[9] The oven temperature is programmed to achieve optimal separation.
-
Mass Spectrometric Detection: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity.[7][10]
It is important to note that high injector port temperatures in GC-MS can cause the thermal conversion of methadone to EDDP, potentially leading to inaccurate results.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it a powerful tool for bioanalysis.
-
Sample Preparation: A simple "dilute and shoot" method can be employed for urine samples, where the sample is diluted before direct injection, offering high throughput.[3] For more complex matrices or lower concentrations, liquid-liquid extraction with solvents like ethyl acetate or solid-phase extraction is utilized.[2]
-
Chromatographic Separation: Reversed-phase chromatography is typical, using columns like an Acquity UPLC BEH Phenyl column.[12] A gradient elution with a mobile phase consisting of acidified water and an organic solvent such as methanol or acetonitrile is commonly used to separate EDDP from other components.[12]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely accessible technique for the quantification of EDDP.
-
Sample Preparation: Solid-phase extraction is often employed for sample clean-up and concentration from biological fluids.[4][5]
-
Chromatographic Separation: A reversed-phase column, such as a Kromasil C18, is used with an isocratic mobile phase, for example, a mixture of acetonitrile and ammonium acetate buffer.[4][5]
-
Detection: A Diode Array Detector (DAD) is commonly used to monitor the eluent at a specific wavelength, typically around 220 nm.[4]
Capillary Electrophoresis (CE)
CE offers an alternative separation mechanism and can be particularly useful for chiral separations.
-
Sample Preparation: Liquid-liquid extraction with a solvent like n-hexane at an alkaline pH is used to isolate the analytes from serum or urine.[6]
-
Separation: A capillary is used with a buffer system that may contain chiral selectors, such as cyclodextrins, for the enantioselective determination of EDDP.[6]
-
Detection: UV detection is typically employed.
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate a typical workflow for analytical method validation and a sample preparation workflow.
References
- 1. Determination of methadone and EDDP in oral fluid using the dried saliva spots sampling approach and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of methadone and its metabolites: EDDP and EMDP determined in autopsy cases using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective determination of methadone and its main metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) in serum, urine and hair by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Methadone and EDDP in Addicted Patients under Methadone Substitution Treatment: Comparison of Urine and Plasma as Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Purity Assessment of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: A Comparative Guide
This guide provides a comprehensive overview of the purity assessment of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary amino alcohol. Given the limited publicly available experimental data for this specific compound, this document outlines a robust analytical strategy based on established methods for structurally related molecules. For comparative purposes, we reference 3-dimethylamino-1,1-diphenylpropan-1-ol, a closely related tertiary amino alcohol, to highlight the expected analytical behavior and potential challenges.
Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a Grignard reaction. This involves the reaction of a phenylmagnesium halide (such as phenylmagnesium bromide) with 4-(dimethylamino)-γ-butyrophenone. Understanding this synthetic route is crucial for identifying potential impurities that may be present in the final product.
Potential Impurities:
-
Unreacted Starting Materials:
-
4-(dimethylamino)-γ-butyrophenone
-
Bromobenzene (precursor for the Grignard reagent)
-
-
Grignard Reaction Byproducts:
-
Degradation Products:
-
Products of dehydration or rearrangement of the tertiary alcohol.
-
dot
Caption: Synthetic pathway for this compound.
Proposed Analytical Workflow for Purity Assessment
A multi-technique approach is recommended for the comprehensive purity assessment of this compound.
dot
Caption: Proposed workflow for purity assessment.
Comparative Analysis: this compound vs. 3-Dimethylamino-1,1-diphenylpropan-1-ol
While specific experimental data for a direct comparison is unavailable, we can infer the analytical behavior of these two closely related tertiary amino alcohols. 3-Dimethylamino-1,1-diphenylpropan-1-ol is a known impurity in the synthesis of the pharmaceutical compound Fluoxetine.
| Parameter | This compound | 3-Dimethylamino-1,1-diphenylpropan-1-ol | Rationale for Comparison |
| Structure | C18H23NO | C17H21NO | Both are tertiary amino alcohols with two phenyl groups attached to the carbinol carbon and a terminal dimethylamino group. The key difference is the length of the alkyl chain. |
| Expected HPLC Retention Time | Slightly longer | Slightly shorter | The longer alkyl chain in the target compound is expected to increase its hydrophobicity, leading to a longer retention time on a reversed-phase column under identical conditions. |
| Expected GC Elution Time | Longer | Shorter | The higher molecular weight and likely higher boiling point of the target compound would result in a longer elution time in a gas chromatography system. |
| Potential Impurities | Unreacted butyrophenone, biphenyl | Unreacted propiophenone, biphenyl | The synthetic routes are analogous, leading to similar types of potential impurities. |
Disclaimer: The comparative data presented is based on theoretical principles of analytical chemistry and not on direct experimental results.
Experimental Protocols
This method is suitable for the quantitative analysis of the main compound and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Procedure: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.
This technique is ideal for the identification and quantification of volatile impurities. Due to the polar nature of amino alcohols, derivatization may be necessary to improve chromatographic performance.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C).
-
MS Detection: Electron ionization (EI) in full scan mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). For derivatization, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
Procedure: Inject the sample (derivatized or underivatized) and acquire the total ion chromatogram and mass spectra of the peaks. Impurities are identified by their mass spectra and quantified by their peak areas.
NMR provides structural confirmation of the main component and can be used for the identification and quantification of impurities without the need for reference standards (qNMR).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full structural elucidation.
-
Procedure: Dissolve the sample in the deuterated solvent and acquire the spectra. The chemical shifts, coupling constants, and integration of the signals will confirm the structure and help identify impurities.
Data Presentation
The quantitative data from the analytical techniques should be summarized in a clear and concise table for easy comparison.
| Analytical Technique | Parameter | This compound | Acceptance Criteria |
| HPLC-UV | Purity (Area %) | [Insert Experimental Value] | ≥ 98.0% |
| Individual Impurity (Area %) | [Insert Experimental Value] | ≤ 0.5% | |
| GC-MS | Biphenyl (ppm) | [Insert Experimental Value] | ≤ 100 ppm |
| Residual Solvents (ppm) | [Insert Experimental Value] | As per ICH guidelines | |
| NMR | Structural Confirmation | Conforms | Conforms to expected structure |
This comprehensive approach, combining chromatographic and spectroscopic techniques, will ensure a thorough purity assessment of this compound, providing confidence in its quality for research and development purposes.
References
Characterization of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol Byproducts: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the impurity profile of a compound is critical for ensuring its safety, efficacy, and stability. This guide provides a comparative overview of the potential byproducts of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, a tertiary amine and diphenylalkanol derivative. The information presented herein is based on established chemical principles and data from closely related analogues, offering a predictive framework for byproduct characterization.
Comparison of Potential Byproduct Profiles
The byproducts of this compound can be broadly categorized into two classes: synthesis-related impurities and degradation products. The following tables summarize the expected byproducts, their potential sources, and recommended analytical detection methods.
Table 1: Potential Synthesis-Related Byproducts
| Byproduct Name | Potential Source | Predicted Level | Primary Analytical Method |
| Unreacted Starting Materials | Incomplete reaction | Variable | HPLC, GC-MS |
| 1,1,4,4-Tetraphenylbutane-1,4-diol | Grignard reagent side reaction (Wurtz-type coupling) | Low | HPLC, LC-MS |
| 4-(Dimethylamino)-1-phenylbutan-1-one | Incomplete reduction of a ketone intermediate | Low to Moderate | HPLC, GC-MS |
| Biphenyl | Side reaction of Grignard reagent | Low | GC-MS |
Table 2: Potential Degradation Products
| Degradation Product Name | Formation Pathway | Predicted Level | Primary Analytical Method |
| 4-(Methylamino)-1,1-diphenylbutan-1-ol (N-desmethyl byproduct) | Oxidative N-demethylation | Moderate | HPLC, LC-MS |
| 1,1-Diphenylbutane-1,4-diol | Deamination | Low | HPLC, GC-MS |
| This compound N-oxide | Oxidation | Moderate | HPLC, LC-MS |
| Various hydroxylated and fragmented species | Photodegradation, extensive oxidation | Low to Moderate | LC-MS, GC-MS |
Experimental Protocols
To experimentally verify and quantify the byproducts of this compound, a systematic approach involving synthesis, forced degradation, and analytical characterization is necessary.
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines a plausible synthetic route that can be optimized to minimize byproduct formation.
Materials:
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
4-(Dimethylamino)butyrophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
-
Dissolve 4-(Dimethylamino)butyrophenone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies should be conducted in accordance with ICH guidelines.[1][2][3]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) and visible light for a specified duration.
A target degradation of 5-20% is recommended to avoid the formation of secondary, non-relevant degradation products.[1]
Protocol 3: Analytical Characterization of Byproducts
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of byproducts.[4][5][6]
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm) and/or a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer.
Visualizing Workflows and Relationships
To better illustrate the processes involved in byproduct characterization, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Forced degradation and analysis workflow.
Caption: Analytical pathway for byproduct characterization.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. biomedres.us [biomedres.us]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for Methadone-Related Compounds
An Objective Analysis for Researchers and Drug Development Professionals
While a certified reference standard for "4-(Dimethylamino)-1,1-diphenylbutan-1-ol" is not commercially available, its chemical structure strongly suggests a close relationship to the synthetic opioid Methadone. For analytical purposes, particularly in the context of impurity profiling and quality control, a comparative analysis of officially recognized Methadone impurities is crucial. This guide provides a detailed comparison of key Methadone-related reference standards listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), offering valuable insights for researchers, scientists, and drug development professionals.
The primary focus of this guide will be on Methadone EP Impurity B, Methadone EP Impurity E, and USP Methadone Related Compound D, as these are well-characterized and readily available as certified reference materials.
Comparative Data of Methadone-Related Reference Standards
The following table summarizes the key characteristics of the most relevant and officially recognized Methadone impurity reference standards.
| Feature | Methadone EP Impurity B | Methadone EP Impurity E | USP Methadone Related Compound D CII |
| Chemical Name | (4RS)-4-(Dimethylamino)-2,2-diphenylpentanenitrile | Diphenylacetonitrile | 6-(Dimethylamino)-5-methyl-4,4-diphenylhexan-3-one hydrochloride |
| Synonyms | Didiavalo, Premethadone, Methadone Nitrile | - | Isomethadone hydrochloride |
| CAS Number | 125-79-1[1][2] | 86-29-3[1] | 5341-49-1[3] |
| Molecular Formula | C₁₉H₂₂N₂[2][4] | C₁₄H₁₁N[1] | C₂₁H₂₇NO · HCl[3] |
| Molecular Weight | 278.4 g/mol [2] | 193.25 g/mol [5] | 345.91 g/mol |
| Regulatory Status | Methadone Intermediate (DEA Schedule II)[6] | - | Controlled Substance (Schedule II)[3] |
| Typical Use | Identification and quantification of impurities in Methadone | Starting material and impurity in Methadone synthesis | Identification and quantification of isomethadone impurity |
| Availability | LGC Standards, Sigma-Aldrich (USP), Cleanchem | Venkatasai Life Sciences, AquigenBio, TLC Pharmaceutical Standards | USP Store, Sigma-Aldrich |
Experimental Protocols
Accurate quantification of Methadone and its impurities is critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
High-Performance Liquid Chromatography (HPLC-UV) for Methadone and Impurity Analysis
This protocol is a general guideline and may require optimization based on the specific laboratory equipment and sample matrices.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD)[7]
-
Analytical column suitable for reverse-phase chromatography (e.g., C18 or RP-Amide column)
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium formate (for mobile phase modification)
-
Certified reference standards of Methadone and its impurities
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate in water, pH 3.6) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35 °C.
-
Detection Wavelength: 254 nm is a common wavelength for detection.[7]
-
Injection Volume: 5-20 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the reference standards and test samples in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis:
-
Inject the prepared solutions into the HPLC system.
-
Identify the peaks of Methadone and its impurities based on their retention times compared to the certified reference standards.
-
Quantify the impurities using a calibration curve generated from the reference standards.
Visualizing Relationships and Workflows
Synthetic Pathway of Methadone and the Origin of Key Impurities
The following diagram illustrates a common synthetic route for Methadone, highlighting the stages where Impurity E (a precursor) and Impurity B (an intermediate) are found.
Caption: Simplified synthesis of Methadone showing key impurities.
General Workflow for Impurity Analysis using Reference Standards
This diagram outlines the typical steps involved in identifying and quantifying impurities in a drug substance using certified reference standards.
Caption: Workflow for impurity analysis using HPLC and reference standards.
References
- 1. Methadone EP Impurity E | 86-29-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. [Methadone Related Compound D CII (25 mg) (6-(Dimethylamino)-5-methyl-4,4-diphenylhexan-3-one hydrochloride)] - CAS [5341-49-1] [store.usp.org]
- 4. Methadone EP Impurity B | LGC Standards [lgcstandards.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. Didiavalo | C19H22N2 | CID 31331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol: A Guide for Researchers
Abstract: This guide provides a comparative analysis of the chemical compound 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. Due to the limited publicly available data on this specific molecule, this report leverages its structural similarity to the well-characterized drug, Orphenadrine, to infer potential pharmacological activities and cross-reactivity profiles. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and to guide future experimental design. All inferred properties of this compound require experimental validation.
Introduction
This compound is a tertiary amino compound with a diphenyl-butanol backbone. Its synthesis was first reported in 1981, but comprehensive studies on its biological activity and mechanism of action are not widely available in the public domain. Structurally, it is an isomer of Orphenadrine, a well-established centrally acting muscle relaxant, anticholinergic, and antihistamine agent. This guide will compare the known properties of Orphenadrine to hypothesize the potential pharmacological profile of this compound, providing a framework for future research and development.
Structural Comparison and Physicochemical Properties
The key structural difference between this compound and its isomer, Orphenadrine, lies in the arrangement of the functional groups. In this compound, the dimethylamino group is at the terminus of the butyl chain, whereas in Orphenadrine, it is part of an ether linkage closer to the diphenylmethyl moiety. This variation in structure is expected to influence the molecule's interaction with biological targets.
Table 1: Physicochemical Properties of this compound and Orphenadrine
| Property | This compound (Predicted) | Orphenadrine (Experimental)[1] |
| Molecular Formula | C₁₈H₂₃NO | C₁₈H₂₃NO |
| Molecular Weight | 269.38 g/mol | 269.38 g/mol |
| LogP (Predicted) | 3.9 | 3.77 |
| pKa (Predicted) | 9.5 (tertiary amine) | 8.91 |
| Water Solubility | Sparingly soluble | Sparingly soluble[1] |
Postulated Mechanism of Action and Signaling Pathways
Based on its structural similarity to Orphenadrine, this compound is hypothesized to exhibit activity at several key receptors. Orphenadrine is known to be an antagonist of muscarinic acetylcholine receptors, histamine H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[1][2][3] These actions contribute to its muscle relaxant, anticholinergic, and mild analgesic effects.
Hypothesized Signaling Pathway
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the known mechanisms of Orphenadrine.
Caption: Hypothesized antagonistic action on key neuronal receptors.
Comparative Cross-Reactivity Profile
Cross-reactivity is a critical consideration in drug development. Given Orphenadrine's known interactions, we can predict potential cross-reactivities for this compound.
Table 2: Predicted Cross-Reactivity and Drug-Drug Interactions
| Target/Drug Class | Orphenadrine Interaction | Predicted Interaction for this compound | Rationale |
| Anticholinergic Drugs | Additive effects (dry mouth, blurred vision, constipation)[4] | High probability of additive effects | Shared core structure likely to have affinity for muscarinic receptors. |
| CNS Depressants | Potentiation of sedative effects[5] | High probability of additive sedation | Similar lipophilic, diphenyl structure suggests potential for CNS penetration and depressant effects. |
| Antihistamines | Additive sedative and anticholinergic effects | High probability of additive effects | Structural similarity to first-generation antihistamines like diphenhydramine.[6] |
| NMDA Receptor Modulators | Potential for altered efficacy or side effects | Possible interaction | If the compound is an NMDA antagonist, it could interact with other drugs acting on the glutamatergic system. |
| CYP450 Substrates/Inhibitors | Orphenadrine is a substrate and inhibitor of several CYP enzymes.[5] | Likely to be a substrate/inhibitor of CYP enzymes | The diphenyl and tertiary amine moieties are common sites for cytochrome P450 metabolism. |
Experimental Protocols for Characterization
To validate the hypothesized properties of this compound, a series of in vitro and in vivo experiments are necessary. The following outlines key experimental methodologies.
Receptor Binding Assays
Objective: To determine the binding affinity and selectivity of the compound for muscarinic, histaminic, and NMDA receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions expressing the human recombinant receptor subtypes of interest (e.g., M1-M5 muscarinic, H1 histamine, and NMDA receptors).
-
Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand (e.g., [³H]QNB for muscarinic receptors, [³H]pyrilamine for H1 receptors, [³H]MK-801 for NMDA receptors) in the presence of increasing concentrations of this compound.
-
Detection and Analysis: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Calculate the IC₅₀ (inhibitory concentration 50%) and Ki (inhibition constant) values by non-linear regression analysis.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays
Objective: To determine if the compound acts as an agonist or antagonist at the identified target receptors.
Methodology (Example: Muscarinic Receptor Antagonism):
-
Cell Culture: Use a cell line stably expressing a specific muscarinic receptor subtype (e.g., CHO-M1 cells).
-
Calcium Mobilization Assay: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: First, pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a known muscarinic agonist (e.g., carbachol).
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Analysis: An antagonistic effect would be observed as a dose-dependent inhibition of the agonist-induced calcium signal.
In Vivo Models
Objective: To assess the physiological effects of the compound, such as muscle relaxation and sedative properties.
Methodology (Example: Rotarod Test for Motor Coordination):
-
Animal Model: Use mice or rats.
-
Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Testing: Place the animals on a rotating rod (rotarod) at a constant or accelerating speed at various time points after compound administration.
-
Measurement: Record the latency to fall from the rod.
-
Analysis: A significant decrease in the time spent on the rod compared to vehicle-treated animals would indicate impaired motor coordination, a potential indicator of central muscle relaxant or sedative effects.
Conclusion and Future Directions
While this compound remains a poorly characterized compound, its structural relationship with Orphenadrine provides a strong basis for hypothesizing its pharmacological profile. It is likely to possess anticholinergic, antihistaminic, and potentially NMDA receptor antagonistic properties, suggesting its potential as a centrally acting muscle relaxant. However, these are predictions that necessitate rigorous experimental validation.
Future research should focus on:
-
Comprehensive Receptor Profiling: To determine the full spectrum of its biological targets.
-
In Vivo Efficacy and Safety Studies: To establish its therapeutic potential and toxicological profile.
-
Pharmacokinetic and Metabolism Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and identify potential drug-drug interactions.
This comparative guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and other related diphenyl-butanolamine derivatives.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-(Dimethylamino)-1,1-diphenylbutan-1-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Dimethylamino)-1,1-diphenylbutan-1-ol. The following procedures are based on the safety profiles of structurally related compounds and are intended to ensure the safe handling, use, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, the safety profiles of analogous compounds containing the dimethylamino functional group indicate that this chemical may be corrosive and cause severe skin burns and eye damage.[1][2] Therefore, strict adherence to recommended personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety goggles and face shield | EN 166 or equivalent[3][4][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing | Inspect gloves before use. |
| Respiratory | Type ABEK (EN14387) respirator filter if ventilation is inadequate or for spill cleanup | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
| Body | Laboratory coat, long-sleeved clothing | N/A |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][5] Do not breathe mist, vapors, or spray.[1][3][6]
-
Hygiene: Wash hands and face thoroughly after handling.[3][6] Contaminated clothing should be removed immediately and washed before reuse.[1][6]
Storage:
-
Containers: Keep in original, tightly closed containers.[1][3][6]
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][3] The storage area should be locked up.[1][6]
-
Incompatibilities: Store away from incompatible materials such as acids and oxidizing agents.[1]
Emergency Procedures and Disposal Plan
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with inert material such as sand, earth, or vermiculite.[1]
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][6] Do not allow the product to enter drains.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
